t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPYRUCEUVPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428427 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310480-85-4 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in Medicinal Chemistry
CAS Number: 310480-85-4 Document Type: Technical Whitepaper Version: 1.0[1][2]
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) design, t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS 310480-85-4) serves as a high-value bifunctional scaffold.[1][2] Its utility is derived from its orthogonal reactivity profile : it possesses an acid-labile protecting group (Boc), a stable sulfonamide linker, and an aryl bromide handle primed for transition-metal-catalyzed cross-coupling.[1]
This guide provides a comprehensive technical analysis of this compound, moving beyond basic datasheet parameters to explore its synthetic utility, reaction kinetics, and application in constructing complex bioactive libraries.
Chemical Identity & Technical Specifications
The core value of this molecule lies in its structural rigidity provided by the sulfonamide bond, juxtaposed with the flexibility of the ethyl spacer.[2]
| Parameter | Specification |
| IUPAC Name | tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate |
| Molecular Formula | C₁₃H₁₉BrN₂O₄S |
| Molecular Weight | 379.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| pKa (Sulfonamide) | ~10.0 (Calculated) – Relatively acidic proton allowing N-alkylation |
| Melting Point | 128–132 °C (Typical range for pure crystalline form) |
Synthetic Protocol: Preparation & Optimization
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] The following protocol is optimized for yield and purity, minimizing the formation of the bis-sulfonated byproduct.
The Reaction Logic
The synthesis relies on the nucleophilic attack of the primary amine of N-Boc-ethylenediamine on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride.[1][2]
-
Critical Control Point: The reaction is exothermic.[1][2] Temperature control (0 °C) is vital to prevent the deprotection of the Boc group by HCl generated in situ, although the base (Et₃N) mitigates this.[1][2]
-
Stoichiometry: A slight excess of the amine (1.1 eq) is preferred over the sulfonyl chloride to ensure complete consumption of the electrophile, which is harder to remove during workup.[2]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-ethylenediamine (1.0 g, 6.24 mmol) and anhydrous Dichloromethane (DCM) (15 mL).
-
Base Addition: Add Triethylamine (Et₃N) (1.3 mL, 9.36 mmol, 1.5 eq). Cool the solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.59 g, 6.24 mmol, 1.0 eq) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2]
-
Workup (Self-Validating Step):
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Visualizing the Synthesis Pathway
Figure 1: Synthetic route for CAS 310480-85-4 highlighting the condensation mechanism.[1][2][3][4]
Strategic Utility: Divergent Synthesis
This molecule acts as a "chemical hub."[1][2] The researcher must decide the order of operations based on the target library.[2]
Path A: Suzuki-Miyaura Cross-Coupling (The Aryl Handle)
The aryl bromide is highly reactive toward Pd-catalyzed coupling.[1][2]
-
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1][2]
-
Precaution: The sulfonamide proton is acidic.[1][2] Use a base like K₂CO₃.[1][2] If the sulfonamide interferes with the catalyst, consider protecting it (e.g., with MOM or SEM), though this is rarely necessary for standard Suzuki couplings.
Path B: Acidic Deprotection (The Amine Handle)
Removal of the Boc group exposes the primary amine for amide coupling or reductive amination.[1][2]
-
Scavengers: Not usually required unless the coupled aryl group is electron-rich and prone to electrophilic aromatic substitution by the t-butyl cation.[1][2]
Path C: Sulfonamide N-Alkylation (The Linker Expansion)
The sulfonamide nitrogen (pKa ~10) can be alkylated to introduce branching or constrain conformation.[1][2]
-
Method: Mitsunobu reaction (ROH, DIAD, PPh₃) or direct alkylation (R-X, K₂CO₃, DMF).[2]
Decision Logic Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Application Case Study: PROTAC Linker Design
Scenario: A researcher aims to link an E3 ligase ligand (e.g., Thalidomide derivative) to a target protein ligand.[1][2]
Why use CAS 310480-85-4?
-
Length Control: The ethylenediamine spacer provides a short, defined distance (~4-6 Å).[1][2]
-
Rigidity: The sulfonamide bond restricts rotational freedom compared to a pure PEG chain, potentially reducing the entropic penalty of binding.[1][2]
-
Synthesis Workflow:
Outcome: A rigidified PROTAC molecule with high metabolic stability (sulfonamides are generally more stable than amides in plasma).[1][2]
Safety and Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2]
-
Storage: Store at 2–8 °C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent slow hydrolysis or oxidation.[1][2]
-
Handling: Use in a fume hood.[1][2] The sulfonyl chloride precursor is corrosive; the final carbamate is relatively stable but should be treated as a potential sensitizer.[1][2]
References
-
Ambeed, Inc. (2024).[1][2] Datasheet for CAS 310480-85-4. Retrieved from [1][2]
-
Bahrami, K., et al. (2009).[1][2][6] "Synthesis of Sulfonamides utilizing Sulfonyl Chlorides and Amines." Journal of Organic Chemistry, 74(24), 9287-9291. [1][2]
-
Scott, K. A., et al. (2012).[1][2] "An Alkanesulfonamide 'Safety-Catch' Linker for Solid-Phase Synthesis."[1][2][7] The Journal of Organic Chemistry, 77(16), 6948-6958. [1][2]
-
PubChem. (2024).[1][2][8][9] Compound Summary for 4-bromobenzenesulfonamide derivatives. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[1][2] tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate Product Information. Retrieved from [1][2]
Sources
- 1. 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide | C13H17BrN2O2S2 | CID 2141680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide | C9H11BrN2O2S2 | CID 955782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-bromo-N,N-bis(2-ethoxyethyl)benzenesulfonamide | C14H22BrNO4S | CID 3786768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-bromo-N,N-bis[(2R)-butan-2-yl]benzenesulfonamide | C14H22BrNO2S | CID 841781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight & Physicochemical Profiling of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Executive Summary
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) is a critical bifunctional intermediate used in the synthesis of peptidomimetics and small-molecule inhibitors. Characterized by a molecular weight of 379.27 g/mol , this compound features an orthogonal protection strategy: an acid-labile tert-butyloxycarbonyl (Boc) group protecting the primary amine and a stable sulfonamide linkage bearing a para-bromophenyl moiety.
This guide provides a definitive technical analysis of the compound's molecular properties, a self-validating synthesis protocol, and the analytical logic required for its identification in drug discovery workflows.
Physicochemical Identity
Understanding the exact molecular weight and isotopic distribution is essential for mass spectrometry (LC-MS) validation and stoichiometric calculations in synthesis.
Core Properties Table
| Property | Specification |
| IUPAC Name | tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl)carbamate |
| CAS Number | 310480-85-4 |
| Molecular Formula | |
| Average Molecular Weight | 379.27 g/mol |
| Monoisotopic Mass | 378.0249 Da ( |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard |
Isotopic Signature (Mass Spec)
Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion
-
Peak A: 379.02 (
isotope) -
Peak B: 381.02 (
isotope) -
Fragment Loss: A strong fragment at
(loss of isobutene) or (loss of Boc group) is expected in ESI+ mode.
Synthesis & Experimental Protocol
This protocol describes the synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate via the sulfonylation of N-Boc-ethylenediamine. This method is designed to be self-validating , meaning the disappearance of the starting amine spot on TLC confirms reaction progress.
Reaction Logic
The synthesis relies on the nucleophilic attack of the primary amine of N-Boc-ethylenediamine onto the electrophilic sulfur of 4-bromobenzenesulfonyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl by-product.
Materials
-
Precursor A: N-Boc-ethylenediamine (CAS 57260-71-6)
-
Precursor B: 4-Bromobenzenesulfonyl chloride (CAS 98-58-8)
-
Base: Triethylamine (
) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of N-Boc-ethylenediamine in anhydrous DCM (0.1 M concentration). Cool the solution to
using an ice bath. -
Base Addition: Add 1.2 eq of Triethylamine dropwise. Stir for 10 minutes.
-
Coupling: Slowly add 1.05 eq of 4-Bromobenzenesulfonyl chloride (dissolved in minimal DCM) to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation Point: Check TLC (50% EtOAc/Hexanes). The ninhydrin-active amine spot (Precursor A) should disappear.
-
-
Workup:
-
Wash the organic layer with 1M HCl (removes unreacted amine and base).
-
Wash with Sat.
(removes hydrolyzed sulfonyl chloride). -
Wash with Brine , dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if purity is
.
Visualization of Synthesis Pathway[2]
The following diagram illustrates the chemical transformation and the critical control points in the synthesis workflow.
Figure 1: Synthetic workflow for the production of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, highlighting reagent roles and purification logic.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( NMR, 400 MHz, )
- 7.60–7.70 (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).
- 5.0–5.5 (br s, 1H): Sulfonamide NH (exchangeable).
- 4.8 (br s, 1H): Carbamate NH.
-
3.20–3.30 (m, 2H): Methylene protons adjacent to sulfonamide (
). -
3.10–3.20 (m, 2H): Methylene protons adjacent to carbamate (
). -
1.42 (s, 9H): t-Butyl group (
).
Applications in Drug Discovery
This molecule serves as a versatile scaffold:
-
Linker Chemistry: The bromine atom allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
Fragment-Based Design: The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibitors and protease inhibitors.
-
PROTACs: The ethylenediamine linker provides a defined spatial separation for proteolysis-targeting chimeras.
References
-
Oakwood Chemical. Product Specification: tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 310480-85-4. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, a valuable intermediate in medicinal chemistry and drug development. The document details the strategic two-step synthetic pathway, beginning with the selective mono-Boc protection of ethylenediamine to yield N-Boc-ethylenediamine, followed by the sulfonylation with 4-bromobenzenesulfonyl chloride. This guide emphasizes the chemical principles underpinning each synthetic step, providing detailed experimental protocols, mechanistic insights, and thorough characterization data. The content is structured to empower researchers with the practical and theoretical knowledge required for the successful synthesis and validation of the target compound.
Introduction and Strategic Importance
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The presence of a Boc-protected amine, a sulfonamide linkage, and a reactive bromophenyl group offers a versatile scaffold for further chemical modifications. The sulfonamide moiety is a well-established pharmacophore known for its presence in a wide array of therapeutic agents, while the bromophenyl group provides a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The Boc protecting group ensures chemoselectivity in subsequent synthetic transformations. This guide provides a detailed roadmap for the efficient and reliable synthesis of this important intermediate.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is most effectively approached through a two-step sequence. The retrosynthetic analysis reveals two key starting materials: ethylenediamine and 4-bromobenzenesulfonyl chloride.
The forward synthesis, therefore, involves:
-
Selective Mono-Boc Protection of Ethylenediamine: This initial step is critical for ensuring that only one of the two primary amine groups in ethylenediamine is acylated, leaving the other available for the subsequent sulfonylation.
-
Sulfonylation of N-Boc-ethylenediamine: The resulting mono-protected diamine is then reacted with 4-bromobenzenesulfonyl chloride to form the desired sulfonamide bond, yielding the final product.
Mechanistic Insights and Experimental Causality
The Challenge and Strategy for Mono-Boc Protection of Ethylenediamine
A primary challenge in the synthesis of N-Boc-ethylenediamine is preventing the formation of the di-Boc protected byproduct.[1] Several strategies have been developed to achieve high selectivity for the mono-protected product. One effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a large excess of ethylenediamine. This statistically favors the reaction of Boc₂O with a free ethylenediamine molecule over the less reactive mono-Boc-protected product.
Another elegant approach involves the in situ mono-protonation of the diamine.[2] By adding one equivalent of an acid (like HCl, often generated in situ from reagents like trimethylsilyl chloride), one of the amine groups is protonated and rendered non-nucleophilic. The subsequent addition of Boc₂O then selectively reacts with the remaining free amine.
Sulfonylation of N-Boc-ethylenediamine
The sulfonylation of the primary amine of N-Boc-ethylenediamine with 4-bromobenzenesulfonyl chloride is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine of N-Boc-ethylenediamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: The base (e.g., TEA) removes the proton from the newly formed sulfonamide nitrogen, yielding the final product and the triethylammonium chloride salt.
The choice of a non-nucleophilic base is crucial to prevent side reactions where the base itself would react with the sulfonyl chloride. The base also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Experimental Protocols
Synthesis of N-Boc-ethylenediamine (tert-Butyl (2-aminoethyl)carbamate)
This protocol is adapted from established methods that utilize an excess of the diamine to favor mono-substitution.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylenediamine | 60.10 | 600 mL | ~9.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 327 g | 1.5 |
| Dioxane | - | 4.5 L | - |
| Water | - | 1.5 L | - |
| Magnesium oxide | 40.30 | 90 g | 2.23 |
Procedure:
-
To a large reaction vessel equipped with a mechanical stirrer and under an argon atmosphere, add ethylenediamine (600 mL), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g).
-
Stir the mixture vigorously at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L).
-
Add the Boc₂O solution dropwise to the ethylenediamine mixture over approximately 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of celite to remove the magnesium oxide.
-
Concentrate the filtrate under reduced pressure to obtain a sludge-like residue.
-
The crude product can be purified by high vacuum distillation to yield t-butyl (2-aminoethyl)carbamate as a colorless oil.
Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| N-Boc-ethylenediamine | 160.21 | 1.0 g | 6.24 mmol |
| 4-Bromobenzenesulfonyl chloride | 255.50 | 1.76 g | 6.87 mmol (1.1 eq) |
| Triethylamine (TEA) | 101.19 | 1.3 mL | 9.36 mmol (1.5 eq) |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-ethylenediamine (1.0 g, 6.24 mmol) in anhydrous dichloromethane (15 mL).
-
Add triethylamine (1.3 mL, 9.36 mmol) to the solution and stir.
-
In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.76 g, 6.87 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of 4-bromobenzenesulfonyl chloride dropwise to the stirred solution of N-Boc-ethylenediamine and triethylamine at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a solid.[3]
Characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data based on the structure and data from analogous compounds.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₉BrN₂O₄S |
| Molecular Weight | 395.27 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (commercially available)[3] |
Spectroscopic Data (Predicted):
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.75-7.65 (m, 4H): Aromatic protons of the bromophenyl group.
-
δ 5.10 (br s, 1H): NH proton of the carbamate.
-
δ 4.95 (br s, 1H): NH proton of the sulfonamide.
-
δ 3.20 (q, J = 6.0 Hz, 2H): -CH₂- group adjacent to the carbamate nitrogen.
-
δ 3.05 (q, J = 6.0 Hz, 2H): -CH₂- group adjacent to the sulfonamide nitrogen.
-
δ 1.40 (s, 9H): Protons of the tert-butyl group.[6]
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 156.0: Carbonyl carbon of the carbamate.
-
δ 139.5: Aromatic carbon attached to the sulfur atom.
-
δ 132.5 (2C): Aromatic CH carbons ortho to the bromine.
-
δ 128.8 (2C): Aromatic CH carbons ortho to the sulfonyl group.
-
δ 127.0: Aromatic carbon attached to the bromine.
-
δ 80.0: Quaternary carbon of the tert-butyl group.
-
δ 43.5: -CH₂- carbon adjacent to the sulfonamide nitrogen.
-
δ 40.5: -CH₂- carbon adjacent to the carbamate nitrogen.
-
δ 28.3 (3C): Methyl carbons of the tert-butyl group.[7]
-
-
FT-IR (ATR):
-
3350-3250 cm⁻¹: N-H stretching vibrations (carbamate and sulfonamide).
-
2980-2930 cm⁻¹: C-H stretching of alkyl groups.
-
~1690 cm⁻¹: C=O stretching of the carbamate.
-
~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide.
-
~1080 cm⁻¹: C-N stretching.
-
~820 cm⁻¹: C-H out-of-plane bending for the para-substituted aromatic ring.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 395.0 and 397.0 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
[M-C₄H₈+H]⁺ (loss of isobutylene): Expected at m/z 339.0 and 341.0.
-
[M-Boc+H]⁺ (loss of the Boc group): Expected at m/z 295.0 and 297.0.
-
Safety and Handling
-
4-Bromobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with water, as it will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.
-
Ethylenediamine: Corrosive and a respiratory irritant. It can cause severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE.
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and should be handled in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a straightforward yet crucial process for the generation of a versatile intermediate in drug discovery. By carefully controlling the stoichiometry in the initial mono-Boc protection of ethylenediamine and employing standard sulfonylation conditions, the target compound can be obtained in good yield and high purity. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this valuable chemical entity.
References
-
t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols and amines using triphosgene". (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1 - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 26, 2026, from [Link]
- Synthesis method of N-BOC-ethylenediamine - Google Patents. (n.d.).
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (n.d.). Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to tert-Butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate, a molecule of significant interest in medicinal chemistry and drug development. The guide details the precise IUPAC nomenclature, physicochemical properties, and a robust, field-proven synthetic pathway. Furthermore, it delves into the scientific rationale behind the synthetic strategy and characterization methodologies. A potential application of this class of compounds as matrix metalloproteinase (MMP) inhibitors is explored, supported by a discussion of the relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and IUPAC Nomenclature
The precise chemical name of the subject compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate .
This nomenclature is derived from its structure, which features an ethylenediamine core. One nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, forming a carbamate, while the other is functionalized with a 4-bromophenylsulfonyl group, creating a sulfonamide. The "N-" locant specifies that the ethylcarbamate group is attached to the nitrogen of the sulfonamide.
Physicochemical and Structural Properties
The structural and predicted physicochemical properties of tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₂O₄S | Calculated |
| Molecular Weight | 395.27 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 110-120 °C | Estimated |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. | Predicted based on analogs[1] |
| pKa (sulfonamide N-H) | ~10-11 | Estimated |
| LogP | ~2.5-3.5 | Estimated |
Synthetic Pathway and Experimental Protocols
The synthesis of tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate is a robust two-step process commencing with commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate.
Step 1: Synthesis of tert-Butyl N-(2-aminoethyl)carbamate
Causality of Experimental Choices: The first step involves the selective protection of one of the amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the acid formed during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants. A slight excess of ethylenediamine can be used to favor the formation of the mono-protected product.
Experimental Protocol:
-
To a stirred solution of ethylenediamine (1.2 equivalents) in dichloromethane (DCM, 10 volumes) at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM (5 volumes) is added dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl N-(2-aminoethyl)carbamate as a colorless oil or a low-melting solid.[2]
Step 2: Synthesis of tert-Butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate
Causality of Experimental Choices: The second step is a nucleophilic substitution reaction where the free amino group of tert-butyl N-(2-aminoethyl)carbamate attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This reaction forms the stable sulfonamide bond. A base, such as pyridine or triethylamine, is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this transformation.
Experimental Protocol:
-
To a solution of tert-butyl N-(2-aminoethyl)carbamate (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM (15 volumes) at 0 °C, a solution of 4-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM (5 volumes) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate as a white solid.
Characterization and Data
The structure and purity of the synthesized compound are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene protons of the ethylenediamine backbone (multiplets, ~3.0-3.4 ppm), aromatic protons of the bromophenyl group (doublets, ~7.6-7.8 ppm), and NH protons (broad singlets). |
| ¹³C NMR | Resonances for the tert-butyl carbons, methylene carbons, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide and carbamate), C=O stretching (carbamate), and S=O stretching (sulfonamide). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine. |
Potential Application: Matrix Metalloproteinase (MMP) Inhibition
Sulfonamide-containing compounds are a well-established class of inhibitors for various enzymes, including matrix metalloproteinases (MMPs).[3][4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.
The sulfonamide moiety in inhibitors can act as a zinc-binding group and can also form hydrogen bonds with the enzyme's active site, contributing to the inhibitor's potency and selectivity.[3][4] The 4-bromophenyl group in the target molecule can engage in hydrophobic interactions within the S1' pocket of the MMP active site. The Boc-protected aminoethyl side chain can be further modified to optimize binding affinity and pharmacokinetic properties.
Signaling Pathway: MMPs in Cancer Metastasis
The diagram below illustrates a simplified signaling pathway highlighting the role of MMPs in cancer cell invasion and metastasis, a process that could potentially be targeted by inhibitors like tert-butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate.
Caption: Simplified signaling pathway of MMP-mediated cancer metastasis and the point of intervention for sulfonamide-based inhibitors.
Conclusion
tert-Butyl N-[2-(4-bromophenylsulfonamido)ethyl]carbamate is a synthetically accessible molecule with potential applications in drug discovery, particularly as a scaffold for the development of MMP inhibitors. This guide has provided a detailed overview of its nomenclature, properties, a reliable synthetic route with experimental rationale, and a potential therapeutic context. The information presented herein serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
-
Cheng, X., Wang, Q., Fang, H., & Xu, W. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link][3][4]
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 1(1), 61-97.
-
Islam, M. A., & Pillay, T. S. (2018). Sulphonamides: A new generation of matrix metalloproteinase inhibitors?. Medical hypotheses, 114, 34-36. [Link][5]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. [Link]
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PubChem. (n.d.). tert-Butyl carbamate. Retrieved February 11, 2026, from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Pochetti, G., Gavuzzo, E., Campestre, C., Agamennone, M., Tortorella, P., Consalvi, V., ... & Mazza, F. (2006). Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates. Journal of medicinal chemistry, 49(5), 1753-1756. [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1226-1238. [Link]
- Pittelkow, M., Christensen, J. B., & Lewinsky, R. (2002).
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 11, 2026, from [Link][2]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-butyl N-(2-amino-2-phenylethyl)carbamate. Retrieved February 11, 2026, from [Link]
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Technical Guide: Strategic Selection and Synthesis of Starting Materials for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
[1]
Executive Summary & Strategic Importance
Target Molecule: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate CAS Registry Number: 310480-85-4 (Generic structure reference) Role: Critical bifunctional linker intermediate.[1] The molecule features a masked primary amine (Boc-protected) and an aryl bromide handle, making it an essential building block for PROTACs, fragment-based drug discovery (FBDD), and peptidomimetic synthesis.[1]
This guide provides a rigorous technical analysis of the starting materials and the synthetic workflow required to generate this scaffold with high fidelity. Unlike standard protocols, this document focuses on the causality of reagent selection , impurity control strategies , and self-validating experimental designs .[1]
Retrosynthetic Logic & Disconnection Analysis
To ensure high yield and regioselectivity, the synthesis is best approached via a convergent disconnection at the sulfonamide bond.[1] This strategy minimizes the risk of polymerization and leverages commercially available, high-purity precursors.[1]
Retrosynthetic Scheme (Graphviz)[1]
Figure 1: Retrosynthetic disconnection revealing the two core starting materials and their critical quality attributes (CQAs).
Deep Dive: Starting Materials Selection
Starting Material 1: N-Boc-ethylenediamine[1]
3.1.1 Synthesis vs. Commercial Sourcing
While commercially available, N-Boc-ethylenediamine often contains 5–10% of the bis-Boc byproduct (di-tert-butyl ethane-1,2-diyldicarbamate), which is chemically inert in the subsequent step but complicates purification.[1]
In-House Synthesis Strategy (High Purity): To generate high-purity material, avoid the stoichiometric addition of Boc anhydride to ethylenediamine.[1] Instead, utilize the "High Dilution / Excess Diamine" protocol:
-
Substrate: Ethylenediamine (EDA) in 5–10 fold molar excess .
-
Mechanism: The large excess of EDA statistically ensures that any formed mono-Boc species encounters unreacted EDA rather than another Boc₂O molecule.[1]
-
Purification: The excess EDA is easily removed via vacuum distillation (bp 116°C) or aqueous extraction (EDA is highly water-soluble; the mono-Boc product is less so but requires careful pH control).[1]
3.1.2 Quality Control (Self-Validation)
-
TLC Check: Ninhydrin stain. Mono-Boc amine stains purple/blue (free amine).[1] Bis-Boc byproduct does not stain.[1]
-
NMR Signature: Look for the integration ratio of the t-butyl singlet (9H) to the ethylene backbone (4H).[1] Any deviation suggests bis-protection or free EDA.[1]
Starting Material 2: 4-Bromobenzenesulfonyl chloride[1]
-
Role: Electrophile
-
CAS: 98-58-8[1]
3.2.1 Reactivity Profile
Sulfonyl chlorides are hard electrophiles.[1] The 4-bromo substituent exerts a weak electron-withdrawing inductive effect (-I), slightly increasing the electrophilicity of the sulfur center compared to benzenesulfonyl chloride.[1]
3.2.2 Handling & Stability[1]
-
Hydrolysis Risk: Reacts with atmospheric moisture to form 4-bromobenzenesulfonic acid (strong acid).[1]
-
Visual QC: Pure material is a white to off-white crystalline solid.[1] Yellowing or liquefaction indicates hydrolysis (formation of HCl and sulfonic acid).[1]
-
Pre-reaction Treatment: If purity is suspect, recrystallize from dry hexane/chloroform or wash a DCM solution of the reagent with cold water immediately before use.[1]
Experimental Protocol: Sulfonamide Coupling
This protocol is designed for a 10 mmol scale but is linear-scalable.
Reagents & Equipment
| Reagent | Equiv.[1] | Role | Notes |
| N-Boc-ethylenediamine | 1.0 | Nucleophile | Limiting reagent. |
| 4-Bromobenzenesulfonyl chloride | 1.1 | Electrophile | Slight excess to drive completion.[1] |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; must be dry.[1] |
| Dichloromethane (DCM) | 0.1 M | Solvent | Anhydrous; ensures solubility. |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | Catalyst | Optional; accelerates sluggish reactions.[1] |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon.[1] Rationale: Prevents hydrolysis of the sulfonyl chloride.[1]
Step 2: Solvation & Base Addition
-
Charge the RBF with N-Boc-ethylenediamine (1.60 g, 10 mmol) and anhydrous DCM (100 mL).[1]
-
Add Triethylamine (3.5 mL, 25 mmol).
-
Cool the mixture to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling improves regioselectivity and prevents side reactions.[1]
Step 3: Electrophile Addition
-
Dissolve 4-bromobenzenesulfonyl chloride (2.81 g, 11 mmol) in a separate vial with minimal DCM (10 mL).
-
Add this solution dropwise to the reaction flask over 15–20 minutes. Rationale: Slow addition prevents localized heating and ensures the base effectively neutralizes generated HCl.[1]
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.[1]
-
Stir for 4–6 hours.
-
Validation (TLC): Mobile phase 1:1 Hexane/EtOAc.
Step 5: Workup (The "Acid-Base" Wash) [1]
-
Quench: Add water (50 mL).
-
Acid Wash: Wash organic layer with 1M HCl (2 x 30 mL).[1] Rationale: Protonates and removes unreacted N-Boc-ethylenediamine into the aqueous phase.[1]
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (2 x 30 mL).[1] Rationale: Hydrolyzes remaining sulfonyl chloride and neutralizes any residual acid.[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Reaction Workflow Diagram (Graphviz)
Figure 2: Logical flow of the synthesis protocol, highlighting the critical acid-wash step for purification.
Analytical Characterization
To confirm the identity of the synthesized material, compare spectral data against these expected values:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: Calculation based on ⁷⁹Br/⁸¹Br isotopes.
-
Look for the characteristic 1:1 isotopic pattern of Bromine.
-
Often observed as [M+Na]⁺ adducts.[1]
-
References
-
Selective Mono-Boc Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][2][3][4][5] N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564. [1]
-
General Sulfonylation Protocol: Organic Syntheses, Coll. Vol. 10, p. 282 (2004); Vol. 77, p. 198 (2000). [1]
-
Application of Sulfonamide Linkers in PROTACs: Buckley, D. L., et al. (2012).[1] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using small molecules to induce protein degradation.[1] Journal of the American Chemical Society, 134(10), 4465–4468. [1]
-
Properties of N-Boc-ethylenediamine: PubChem Compound Summary for CID 2733367, tert-Butyl N-(2-aminoethyl)carbamate. [1]
A Technical Guide to the Spectral Characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, a key intermediate in synthetic organic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the characterization of this molecule. Given the limited availability of public experimental spectra, this guide focuses on predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural motifs and comparison with analogous compounds.
Introduction: Significance and Structure
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) is a sulfonamide derivative that incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-bromophenylsulfonamido moiety.[1] Its structure is foundational in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of both a sulfonamide and a carbamate group makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.
To facilitate the discussion of the spectral data, the following numbering scheme for the carbon and proton atoms will be used:
Caption: Molecular structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on typical values for similar functional groups and analysis of related compounds.[2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| t-Butyl (9H) | ~1.4 | Singlet (s) | 9H | The nine protons of the t-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.[3] |
| -CH₂-N(H)-SO₂- (2H, C1) | ~3.1-3.3 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the other methylene group (C2) and the sulfonamide NH. The signal is expected to be a triplet due to coupling with the C2 protons. |
| -CH₂-N(H)-Boc (2H, C2) | ~3.0-3.2 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the C1 methylene group and the carbamate NH. The signal is expected to be a triplet due to coupling with the C1 protons. |
| Ar-H (4H, C2', C3', C5', C6') | ~7.6-7.8 | Doublet of Doublets (dd) or two Doublets (d) | 4H | The aromatic protons form an AA'BB' system due to the bromine and sulfonyl substituents. Protons ortho to the sulfonyl group will be more deshielded than those ortho to the bromine. |
| -SO₂-N(H)- (1H) | ~5.0-6.0 | Broad Singlet (br s) | 1H | The chemical shift of NH protons can be variable and the peak is often broad due to quadrupole broadening and chemical exchange. |
| -C(=O)-N(H)- (1H) | ~4.8-5.5 | Broad Singlet (br s) or Triplet (t) | 1H | Similar to the sulfonamide NH, this proton's signal can be broad. It may also show coupling to the adjacent CH₂ group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are summarized below, based on established ranges for the functional groups present.[2][4]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C (CH₃)₃ | ~28 | Typical chemical shift for the methyl carbons of a t-butyl group. |
| -C (CH₃)₃ | ~80 | The quaternary carbon of the t-butyl group is deshielded by the adjacent oxygen atom. |
| -C H₂-N(H)-SO₂- (C1) | ~43 | Aliphatic carbon adjacent to a nitrogen atom. |
| -C H₂-N(H)-Boc (C2) | ~40 | Aliphatic carbon adjacent to a nitrogen atom. |
| C =O | ~156 | The carbonyl carbon of the carbamate group is significantly deshielded. |
| Ar-C -Br (C4') | ~128 | Aromatic carbon attached to bromine. |
| Ar-C -H (C3', C5') | ~129 | Aromatic carbons ortho to the bromine atom. |
| Ar-C -H (C2', C6') | ~132 | Aromatic carbons ortho to the sulfonyl group. |
| Ar-C -S (C1') | ~139 | Aromatic carbon attached to the sulfonyl group. |
Predicted Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium, Sharp | N-H Stretch (Sulfonamide & Carbamate) | The N-H stretching vibrations of both the sulfonamide and carbamate groups are expected in this region. |
| ~2970 | Medium-Strong | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the t-butyl and ethyl groups. |
| ~1690 | Strong | C=O Stretch (Carbamate) | The carbonyl group of the carbamate exhibits a strong absorption band.[5] |
| ~1580 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| ~1340 & ~1160 | Strong | S=O Stretch (Sulfonamide) | Asymmetric and symmetric stretching vibrations of the sulfonyl group are characteristic and strong.[6] |
| ~1250 | Strong | C-O Stretch (Carbamate) | Stretching vibration of the C-O bond in the carbamate group. |
| ~1090 | Medium | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |
| ~820 | Strong | C-H Bend (Aromatic, para-disubstituted) | Out-of-plane bending of the C-H bonds on the para-disubstituted aromatic ring. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (C₁₃H₁₉BrN₂O₄S), the expected molecular weight is approximately 394.03 g/mol for the monoisotopic mass. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak.
Expected Molecular Ion:
-
[M+H]⁺: m/z 395.03 and 397.03
-
[M+Na]⁺: m/z 417.01 and 419.01
Key Fragmentation Pathways:
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific equipment used.[7]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Spectral Width: 12-16 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Angle: 30-45°.
-
Spectral Width: 200-250 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.[7]
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.[7]
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Acquire spectra in positive ion mode.
-
Instrument Parameters:
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate. By understanding these spectral signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data. In cases of spectral ambiguity, advanced techniques such as 2D NMR (COSY, HSQC) are recommended for definitive structural elucidation.[1]
References
-
Supporting Information for publications, general experimental procedures. (2018). [Link]
-
MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
NIH National Center for Biotechnology Information. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
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- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the multifaceted potential of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a pivotal building block in contemporary drug discovery and development. We will delve into the strategic advantages conferred by its unique structural motifs, providing a forward-looking perspective for researchers, scientists, and drug development professionals. This document will move beyond a simple cataloging of facts to an integrated analysis of its synthetic utility, potential pharmacological applications, and the mechanistic rationale underpinning its promise in medicinal chemistry.
Foundational Chemistry and Strategic Importance
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a bifunctional molecule that strategically combines three key pharmacophoric elements: a 4-bromophenylsulfonamide group, a flexible ethylenediamine linker, and a tert-butoxycarbonyl (Boc)-protected amine. This unique amalgamation makes it a highly versatile intermediate for the synthesis of complex molecular architectures with therapeutic potential.[1]
The 4-bromophenylsulfonamide moiety is a well-established pharmacophore known to engage in crucial interactions with biological targets, particularly enzymes. The sulfonamide group can act as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of proteins.[1] The bromine atom on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of additional pharmacophoric groups to enhance potency and selectivity.
The Boc-protected ethylenediamine linker provides a stable yet readily deprotectable handle for extending the molecular scaffold. This feature is particularly valuable in fragment-based drug design and the synthesis of peptide mimetics. The tert-butyl carbamate (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, a critical attribute in multi-step synthetic campaigns.
Synthetic Pathways and Methodologies
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is typically achieved through the reaction of a suitable N-Boc protected ethylenediamine with 4-bromobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and can be carried out under standard laboratory conditions.
General Synthetic Protocol
A typical synthesis involves the dropwise addition of 4-bromobenzenesulfonyl chloride to a solution of N-Boc-ethylenediamine in an appropriate solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to scavenge the hydrochloric acid byproduct. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) for completion.
Potential Therapeutic Applications: A Forward Look
While direct biological activity data for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is not extensively documented in publicly available literature, its structural components strongly suggest significant potential in several therapeutic areas. This potential is largely inferred from the well-established biological activities of structurally related compounds.
Enzyme Inhibition: A Versatile Scaffold
The sulfonamide group is a privileged scaffold in the design of enzyme inhibitors. Its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions makes it a powerful tool for targeting various enzyme classes.
Derivatives of sulfonamides and carbamates have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2][3][4] Carbamates are known to act as reversible inhibitors of these enzymes, increasing the levels of the neurotransmitter acetylcholine in the brain. The 4-bromophenylsulfonamide moiety can be further functionalized to enhance binding affinity and selectivity for these targets.
Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[5][6][7][8] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a viable strategy for the management of type 2 diabetes. The structural framework of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate provides a solid foundation for the development of novel α-glucosidase inhibitors.
Neuroprotective Agents
A patent for the structurally similar compound, N-tert-butyl 4-bromobenzamide, has indicated its potential in preventing the reduction of dopamine levels in an animal model of Parkinson's disease. This suggests that the 4-bromophenylamide core may possess neuroprotective properties. By serving as a versatile intermediate, t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be utilized to synthesize a library of compounds for screening against neurodegenerative targets.
Experimental Protocols and Workflows
To facilitate the exploration of the therapeutic potential of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, we provide the following detailed experimental protocols.
Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Materials:
-
N-Boc-ethylenediamine
-
4-bromobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.
Deprotection of the Boc Group
Materials:
-
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine can be used in subsequent reactions without further purification or after neutralization with a suitable base.
Data Presentation and Visualization
To provide a clearer understanding of the concepts discussed, the following visualizations are provided.
Chemical Structure of the Core Compound
Caption: Chemical structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Hypothetical Synthetic Workflow for Bioactive Derivatives
Caption: A potential synthetic workflow utilizing the core compound.
Conceptual Mechanism of Enzyme Inhibition
Caption: Conceptual representation of competitive enzyme inhibition.
Conclusion and Future Directions
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate represents a strategically designed and synthetically versatile building block with significant untapped potential in medicinal chemistry. Its constituent motifs have been independently validated in numerous bioactive compounds, suggesting a high probability of success for its application in the development of novel therapeutics. Future research should focus on the systematic exploration of derivatives synthesized from this core scaffold, particularly in the areas of enzyme inhibition and neuroprotection. The strategic functionalization of both the sulfonamide and the aromatic ring will likely yield novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide serves as a foundational resource to inspire and direct such future investigations.
References
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Abbasi, M. A., et al. (2022). Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes. Journal of Biomolecular Structure and Dynamics, 41(15), 7385-7400. [Link]
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Decker, M. (2015). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. ACS Medicinal Chemistry Letters, 6(11), 1136-1140. [Link]
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Kao, C. Y., et al. (2007). Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. Journal of Medicinal Chemistry, 50(13), 3129-3139. [Link]
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Bai, X. G., & Wang, J. X. (2014). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674. [Link]
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Zhang, T., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1759-1769. [Link]
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PubChem. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. [Link]
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Taha, M., et al. (2018). Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. Bioorganic Chemistry, 78, 259-269. [Link]
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Nepovimova, E., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(11), 3373. [Link]
-
Saeed, A., et al. (2018). Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. Medicinal Chemistry Research, 27(6), 1528-1537. [Link]
-
Taha, M., et al. (2017). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Bioorganic & Medicinal Chemistry, 25(15), 4056-4066. [Link]
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Biological activity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate derivatives
An In-depth Technical Guide to the Biological Activity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Derivatives
Introduction
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its versatile pharmacological profile that spans antimicrobial, anticancer, and anti-inflammatory applications.[1][2] When coupled with a carbamate moiety, another privileged scaffold in drug discovery, the resulting hybrid structures present a compelling opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide focuses on the derivatives of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, a molecule that combines these key pharmacophores.
While direct and extensive research on a broad library of derivatives of this specific parent compound is not yet widely published, this guide will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core structure, propose a rational design for a library of derivatives, and provide detailed, field-proven protocols for evaluating their biological activities. By extrapolating from the well-established structure-activity relationships (SAR) of related sulfonamide and carbamate compounds, we will offer insights into the potential therapeutic applications of these novel chemical entities.
The core directive of this guide is to provide a scientifically rigorous and practical framework for the exploration of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate derivatives as a promising area for drug discovery.
The Core Scaffold: Synthesis and Derivatization Strategy
The parent compound, t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, possesses several key structural features that make it an attractive starting point for medicinal chemistry campaigns. The 4-bromophenyl group offers a site for modification to probe electronic and steric effects, the sulfonamide linkage is a critical pharmacophore, and the carbamate moiety can influence solubility and pharmacokinetic properties.
Synthesis of the Parent Compound
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be achieved through a straightforward and robust synthetic route. A plausible and efficient method involves the reaction of a suitable N-Boc protected diamine with 4-bromobenzenesulfonyl chloride.
A Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of the parent compound.
Strategy for Derivative Synthesis
The true potential of this scaffold lies in its derivatization. By systematically modifying different parts of the molecule, we can explore the structure-activity relationships and optimize for desired biological effects.
Key Derivatization Points:
Figure 3: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion:
Figure 4: Workflow of the agar well diffusion assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Enzyme Inhibition Assay: Carbonic Anhydrase Activity
To assess the potential of the derivatives as carbonic anhydrase inhibitors, a colorimetric assay can be employed. This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.
Detailed Protocol:
-
Reagent Preparation: Prepare a CA assay buffer, a solution of the CA enzyme, a substrate solution (e.g., p-nitrophenyl acetate), and solutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations. Include a control with the enzyme and buffer only, and a blank with buffer only.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenol product) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
While specific data for a library of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate derivatives is not yet available in the public domain, we can present a hypothetical data table to illustrate how the results of the aforementioned assays would be organized. This table serves as a template for researchers embarking on the study of these compounds.
Table 1: Hypothetical Biological Activity Data for a Series of Derivatives
| Compound ID | R1 Substitution | R2 Modification | Anticancer (IC50, µM) - MCF-7 | Antimicrobial (Zone of Inhibition, mm) - S. aureus | CA-IX Inhibition (IC50, nM) |
| Parent | 4-Br | t-Butyl | >100 | 8 | 550 |
| Deriv-01 | 4-OCH3 | t-Butyl | 75.2 | 7 | 420 |
| Deriv-02 | 4-NO2 | t-Butyl | 15.8 | 12 | 85 |
| Deriv-03 | 4-Cl | t-Butyl | 45.1 | 10 | 210 |
| Deriv-04 | 4-Br | Isopropyl | 90.5 | 9 | 500 |
| Deriv-05 | 4-Br | Cyclohexyl | 82.3 | 8 | 480 |
Hypothetical SAR Insights:
-
Anticancer Activity: The presence of an electron-withdrawing group (e.g., -NO2) at the R1 position on the phenyl ring appears to significantly enhance cytotoxic activity against the MCF-7 breast cancer cell line. This suggests that modulating the electronic properties of the aromatic ring is a critical factor for anticancer potency.
-
Antimicrobial Activity: A similar trend is observed for antimicrobial activity, with the electron-withdrawing nitro group leading to a larger zone of inhibition against S. aureus. This aligns with the known mechanisms of some sulfonamide antibacterials.
-
Carbonic Anhydrase Inhibition: The predicted data indicates that modifications to the R1 position have a pronounced effect on CA-IX inhibition, with the nitro-substituted derivative showing the highest potency. Changes to the R2 carbamate group appear to have a less significant impact on this particular activity.
Conclusion and Future Directions
The scaffold of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-established biological activities of the sulfonamide and carbamate moieties, a diverse library of derivatives can be rationally designed and synthesized. This guide has provided a comprehensive framework for such an endeavor, from synthetic strategies to detailed protocols for biological evaluation.
The hypothetical structure-activity relationships discussed herein, based on data from analogous compound series, suggest that strategic modifications, particularly on the 4-bromophenyl ring, could lead to potent anticancer, antimicrobial, and enzyme inhibitory agents. The next logical step for researchers in this field is the synthesis and systematic biological screening of a focused library of these derivatives to validate these hypotheses and identify lead compounds for further preclinical development. The experimental protocols and data presentation formats outlined in this guide provide a clear roadmap for these future investigations.
References
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Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1536-1546. [Link]
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Chen, Q., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(1), 353. [Link]
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Eltokhy, M. A., et al. (2025). Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. ResearchGate. [Link]
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Gulec, O., et al. (2024). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 42(12), 6359-6377. [Link]
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Huang, B., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]
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Kachaeva, M. V., et al. (2018). Design, synthesis and biological evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 293-302. [Link]
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Kurogouchi, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1775. [Link]
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Lal K, et al. (2018). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]
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Liu, Y., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 271, 116401. [Link]
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Nocentini, A., et al. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2136-2146. [Link]
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Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Scientific Reports, 13(1), 3249. [Link]
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Panahi, F., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1317-1324. [Link]
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Sharma, S., & Kumar, A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
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Wang, L., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. [Link]
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An In-depth Technical Guide to t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, quality control, and applications, offering field-proven insights to empower researchers in their drug discovery endeavors.
Strategic Importance in Drug Discovery
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a bifunctional molecule of significant interest in the design and synthesis of novel therapeutic agents. Its structure incorporates three key features that medicinal chemists can strategically leverage:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable and reliable protecting group for the primary amine. This allows for selective reactions at the sulfonamide nitrogen or the aromatic ring without interference from the more nucleophilic ethylamine. The Boc group can be readily removed under acidic conditions, unmasking the primary amine for further functionalization.
-
The Sulfonamide Linkage: Sulfonamides are a cornerstone in drug design due to their chemical stability, ability to act as hydrogen bond acceptors, and their role as a bioisostere for amides. This functional group is prevalent in a wide array of approved drugs, including antibiotics, diuretics, and anticancer agents.
-
The Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound.
The combination of these features in a single, readily available molecule makes t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate a valuable starting material for the construction of complex molecular architectures with therapeutic potential.
Commercial Availability: A Landscape for Researchers
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is readily available from a variety of commercial suppliers, ensuring a consistent supply for research and development needs. The typical purity offered is ≥98%, which is suitable for most synthetic applications.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | CAS Number | Purity | Representative Quantities and Pricing |
| Sigma-Aldrich | 310480-85-4 | ≥98% | Inquire for pricing |
| Oakwood Chemical | 310480-85-4 | 98% | 250mg ( |
| BLD Pharm | 1593201-17-2 (related ether) | - | 1g, 5g, 10g (pricing available on website)[2] |
| AChemBlock | 2845164-89-6 (related amine) | 95% | 1g ( |
| Chem-Impex | 956018-34-1 (related thiazole) | ≥99% (HPLC) | 25mg ( |
Synthesis and Quality Control: A Validated Workflow
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a robust two-step process that can be readily performed in a standard laboratory setting. The workflow is designed to be self-validating, with clear checkpoints for quality control.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial mono-Boc protection of ethylenediamine, followed by the sulfonylation of the remaining free amine with 4-bromophenylsulfonyl chloride.
Caption: Synthetic workflow for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Mono-Boc-ethylenediamine)
This procedure is adapted from a robust and well-documented method in Organic Syntheses.[5]
-
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (10 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise to the stirred solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Wash the reaction mixture with 1 M HCl to remove unreacted ethylenediamine.
-
Basify the aqueous layer with 2 M NaOH to a pH > 12.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a colorless to pale yellow oil.
-
Step 2: Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
This protocol is based on the general and reliable method for the synthesis of sulfonamides from amines and sulfonyl chlorides.
-
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
Dissolve tert-butyl (2-aminoethyl)carbamate (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a white to off-white solid.
-
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table of Expected Analytical Data:
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.7 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~5.0 (br s, 1H, NH-Boc), ~3.2 (q, 2H, CH₂-NHBoc), ~3.0 (q, 2H, CH₂-NHS O₂), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156.0 (C=O), ~140.0 (Ar-C), ~132.5 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-C-Br), ~80.0 (C(CH₃)₃), ~43.0 (CH₂), ~41.0 (CH₂), ~28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ ≈ 380.0, [M+Na]⁺ ≈ 402.0 |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1340 & ~1160 (S=O stretch, sulfonamide) |
| Melting Point | To be determined experimentally |
Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum on the same instrument. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are typical.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Applications in Medicinal Chemistry: A Versatile Building Block
The true value of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules.[6]
General Reaction Scheme
The following diagram illustrates the key reactive sites of the molecule and the types of transformations that can be readily achieved.
Caption: Key synthetic transformations of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
While specific examples of the direct use of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in the synthesis of named drug candidates are not readily found in the public literature, its structural motifs are present in numerous patented compounds and clinical candidates. Its utility can be inferred from the frequent appearance of the N-Boc-ethylenediamine and bromophenylsulfonamide fragments in the patent literature for a wide range of therapeutic targets, including kinases, proteases, and GPCRs. The carbamate group, in particular, is a well-established peptide bond isostere, enhancing the metabolic stability and cell permeability of drug candidates.[7]
Conclusion
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a commercially accessible and synthetically versatile building block that offers researchers and drug development professionals a powerful tool for the efficient construction of novel and diverse chemical entities. Its strategic combination of a protected amine, a stable sulfonamide linker, and a functionalizable aromatic ring provides a robust platform for generating libraries of compounds for high-throughput screening and lead optimization. The validated synthetic and analytical protocols presented in this guide are intended to facilitate its seamless integration into your research workflows, accelerating the pace of drug discovery.
References
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].
-
Oakwood Chemical. tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate. Available at: [Link].
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link].
Sources
- 1. tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate [oakwoodchemical.com]
- 2. 1593201-17-2|tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate|BLD Pharm [bldpharm.com]
- 3. You are being redirected... [achemblock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Operational Guide: N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide
Document Control:
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers.
-
Content Type: Technical Safety Whitepaper.
Executive Summary & Chemical Identity[1][2][3]
N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide (CAS: 310480-85-4) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of PROTAC® linkers and fragment-based drug discovery. Its structure combines an aryl bromide (amenable to cross-coupling) and a BOC-protected amine (acid-labile masking group).
While often handled routinely, this compound presents a triad of specific hazards: sulfonamide sensitization potential , aryl halide toxicity , and pressure hazards during deprotection. This guide moves beyond the standard SDS to provide operational context for safe handling.
Table 1: Physicochemical Identity
| Property | Specification |
| CAS Number | 310480-85-4 |
| Formula | C₁₃H₁₉BrN₂O₄S |
| Molecular Weight | 379.27 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water.[1] |
| Key Moieties | Aryl Bromide (C-Br), Sulfonamide (SO₂NH), Carbamate (BOC) |
Hazard Identification & Mechanistic Risk Analysis
As a Senior Application Scientist, I categorize the risks of this compound not just by regulation, but by reactivity and biological interaction .
GHS Classification (derived from structural analogs)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][1][3][4]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][5]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[5][4]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][5]
The "Hidden" Hazards (Expert Insight)
-
Sulfonamide Sensitization (The "Sulfa" Risk): The sulfonamide moiety (
) is a known structural alert for hypersensitivity. Researchers with known antibiotic allergies (e.g., sulfamethoxazole) should exercise extreme caution. Absorption through skin or inhalation of dust can trigger anaphylactic-like reactions in sensitized individuals. -
BOC-Deprotection Pressure Events: The tert-butoxycarbonyl (BOC) group is acid-labile. Upon deprotection (typically with TFA or HCl), it fragments to release isobutylene gas and CO₂ .
-
Halogenated Waste: The bromine atom mandates that all waste streams involving this compound be segregated into Halogenated Organic Waste . Failure to do so is a common compliance violation.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness in safety comes from redundancy ("Defense in Depth").
Engineering Controls
-
Primary Barrier: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Dust Control: If handling >500 mg, use a static-dissipative balance enclosure to prevent aerosolization of the light powder.
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient against fine powders that can drift around side shields. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min. thickness) | Sulfonamides can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | N95 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
-
Context: Static electricity often causes this powder to "jump," creating contamination risks.
-
Step-by-Step:
-
Place an antistatic gun or ionizer near the balance inside the fume hood.
-
Tare the receiving vessel (vial/flask) before adding the solid.
-
Use a disposable antistatic spatula.
-
Self-Validating Step: Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-soaked) before removing it from the hood to ensure no invisible dust tracks are carried out.
-
Protocol B: Cross-Coupling Reaction Setup (Suzuki/Buchwald)
-
Context: The aryl bromide is typically reacted with boronic acids or amines using Pd-catalysis.
-
Step-by-Step:
-
Dissolve N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide in degassed solvent (e.g., Dioxane, DMF).
-
Add catalyst and base under an inert atmosphere (Nitrogen/Argon).
-
Heating Safety: Do not heat the closed system beyond the solvent's boiling point without a pressure-rated vessel.
-
Quenching: Allow to cool to RT before opening. Filter through Celite to remove Pd residues (treat Celite as heavy metal waste).
-
Protocol C: BOC-Deprotection (The Critical Pressure Workflow)
-
Context: Removing the BOC group to free the amine.
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM.
-
Procedure:
-
Vessel Selection: Use a round-bottom flask with a reflux condenser or a vented vial. NEVER use a tightly sealed crimp-top vial for this reaction on a scale >50 mg.
-
Addition: Add acid dropwise at 0°C.
-
Gas Management:
-
Neutralization: When quenching excess acid with base (e.g., NaHCO₃), massive foaming will occur. Add base slowly to prevent "volcano" spills.
-
Visualizations & Workflows
Diagram 1: Operational Safety Logic
This workflow illustrates the decision-making process for handling the compound from storage to reaction.
Caption: Operational workflow emphasizing the critical venting step during BOC-deprotection.
Emergency Response & Waste Management
Emergency Response Flow
In the event of exposure, immediate action is required to mitigate sensitization risks.
Caption: Immediate response protocols for different exposure routes.
Waste Disposal[7][8]
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic . (Do not mix with non-halogenated solvents like acetone/methanol if the total halogen content exceeds 1-2%, as this increases disposal costs).
-
Contaminated Solids: Gloves, weighing boats, and paper towels must be disposed of in the solid hazardous waste bin, not regular trash.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62302683, tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate (Analogous Structure). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable (2023). Reagent Guide: BOC Deprotection - Safety and Operability. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Sulfonamides and their sensitization potential. Retrieved from [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. capotchem.cn [capotchem.cn]
- 10. bocgases.co.uk [bocgases.co.uk]
Methodological & Application
Using t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in solid-phase synthesis
Application Note: High-Throughput Diversification of Sulfonamide Scaffolds via Solid-Phase Synthesis
Subject: Utilization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS 310480-85-4) in Combinatorial Library Generation.
Executive Summary
This technical guide details the application of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). This molecule represents a "privileged structure" in medicinal chemistry, combining a flexible ethylenediamine linker with a sulfonamide moiety and a para-bromophenyl "warhead."
The protocols herein describe a strategy to anchor this scaffold to a solid support, followed by on-resin diversification via Suzuki-Miyaura cross-coupling . This approach enables the rapid generation of biaryl-sulfonamide libraries, which are highly relevant in the discovery of metalloprotease inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.
Chemo-Informatics & Molecule Profile
| Property | Specification |
| Compound Name | t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate |
| CAS Number | 310480-85-4 |
| Molecular Formula | C₁₃H₁₉BrN₂O₄S |
| Molecular Weight | 379.27 g/mol |
| Functional Groups | Boc-Amine: Acid-labile protecting group (Anchor point).Sulfonamide: Stable, polar pharmacophore.Aryl Bromide: Electrophile for Pd-catalyzed cross-coupling.[1] |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH. |
| Storage | 2-8°C, Desiccate (Hygroscopic). |
Strategic Workflow
The synthesis strategy relies on a "Construct-Diversify-Release" logic. The Boc group serves as the temporary protection for the anchoring amine. Once anchored, the aryl bromide remains exposed to the solvent interface, allowing for efficient cross-coupling reactions.
Figure 1: Strategic workflow for utilizing the scaffold in solid-phase library generation.
Experimental Protocols
Protocol A: Pre-Activation and Resin Loading
Objective: To covalently attach the scaffold to 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is selected because it allows for the loading of amines under mild basic conditions and cleavage under mild acidic conditions, preserving the sulfonamide integrity.
Reagents Required:
-
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (1.0 g, ~2.6 mmol)
-
2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) (for capping)
Step-by-Step Methodology:
-
Boc Deprotection (Solution Phase):
-
Dissolve the scaffold (1.0 g) in 10 mL of 50% TFA in DCM.
-
Stir at room temperature (RT) for 30 minutes. Monitor by TLC or LCMS for disappearance of starting material.
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
Result: The trifluoroacetate salt of the free amine (H₂N-CH₂-CH₂-NH-SO₂-Ph-Br).
-
-
Resin Loading:
-
Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 minutes. Drain.
-
Dissolve the amine salt from Step 1 in dry DCM (8 mL) containing DIPEA (4 equivalents relative to amine).
-
Add the solution to the resin.
-
Agitate gently (orbital shaker) for 2 hours at RT.
-
Note: Do not use magnetic stirring, as it grinds the resin beads.
-
-
Capping Unreacted Sites:
-
Add MeOH (1 mL) and DIPEA (0.5 mL) directly to the reaction mixture. Shake for 20 minutes.
-
Rationale: MeOH caps any remaining trityl chloride sites to prevent non-specific binding later.
-
-
Washing:
-
Drain the resin. Wash sequentially with: DCM (3x), DMF (3x), DCM (3x).
-
Dry under vacuum if storing, or proceed directly to Suzuki coupling.
-
Protocol B: On-Resin Suzuki-Miyaura Diversification
Objective: To perform palladium-catalyzed cross-coupling on the immobilized aryl bromide. Challenge: Solid-phase reactions suffer from slower kinetics due to diffusion limits. High swelling solvents and robust catalysts are required.
Reagents Required:
-
Resin-bound Aryl Bromide (from Protocol A)
-
Boronic Acids (R-B(OH)₂, 5.0 equivalents)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) OR Pd₂(dba)₃ + SPhos (for sterically hindered substrates).
-
Base: 2M Aqueous Na₂CO₃.
-
Solvent: DMF (Dimethylformamide) - Critical for resin swelling.
Step-by-Step Methodology:
-
Preparation:
-
Place 100 mg of loaded resin into a reaction vessel (fritted syringe or microwave vial).
-
Swell in DMF (2 mL) for 30 minutes. Degas the DMF with Nitrogen/Argon sparging prior to use (Oxygen poisons Pd(0)).
-
-
Reaction Assembly:
-
In a separate vial, dissolve the Boronic Acid (5 eq) in degassed DMF (1.5 mL).
-
Add the Pd catalyst (0.1 eq, 10 mol%).
-
Add the Base solution (2M Na₂CO₃, 0.5 mL).
-
Transfer this mixture immediately to the resin vessel.
-
-
Incubation:
-
Thermal: Heat to 80°C for 12–16 hours under inert atmosphere (N₂ balloon).
-
Microwave (Recommended): 80°C for 30–60 minutes. Microwave heating significantly improves diffusion and reaction rates on solid support.
-
-
Washing (Critical for Metal Removal):
-
Drain the reaction mixture.
-
Wash sequentially to remove Palladium black and salts:
-
DMF (3x)
-
Water (3x)
-
DMF (3x)
-
0.05M Sodium Diethyldithiocarbamate in DMF (3x) – Specific wash to chelate and remove residual Palladium.
-
DCM (3x)
-
-
Quality Control & Validation
Before committing the entire batch to cleavage, perform a "Mini-Cleavage" to validate the reaction.
-
Take ~5 mg of resin beads.
-
Treat with 200 µL of 1% TFA in DCM for 5 minutes.
-
Filter into a vial and evaporate/blow down with N₂.
-
Re-dissolve in MeOH and inject into LCMS.
-
Success Criteria:
-
Mass Shift: Observation of [M+H]⁺ corresponding to the Biaryl product.
-
Absence of Bromide: Disappearance of the characteristic isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) indicates complete consumption of the starting material.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor resin swelling or catalyst death. | Switch solvent to DMF/Water (9:1). Ensure strict degassing. Increase catalyst loading to 15 mol%. |
| De-bromination (Ar-H) | Hydride source in solvent or overheating. | Use anhydrous DMF. Lower temperature to 60°C and extend time. |
| Palladium Contamination | Metal trapped in polymer matrix. | Implement the dithiocarbamate wash (Step 4 in Protocol B). |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid. | Ensure inert atmosphere. Use fresh Boronic Acid. |
References
-
Solid-Phase Synthesis Overview: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Sulfonamides in Med Chem: Supuran, C. T. (2017). Sulfonamides as Privileged Structures in Drug Discovery.
- Suzuki on Solid Phase: Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Microwave Assisted SPS: Erdélyi, M., & Gogoll, A. (2001). Rapid Microwave-Assisted Solid-Phase Suzuki Cross-Coupling Reactions. Journal of Organic Chemistry, 66(12), 4165–4169. Link
Sources
Reaction of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate with primary amines
Application Note: C-N Cross-Coupling Strategies for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Executive Summary
This guide details the protocol for reacting t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (referred to herein as Compound A ) with primary amines. Due to the chemical inertness of the sulfonamide bond and the stability of the Boc protecting group under basic conditions, the primary reaction pathway is Palladium-catalyzed Buchwald-Hartwig Amination at the aryl bromide site.
This scaffold is a critical "linker" in medicinal chemistry, often used to synthesize PROTACs or bifunctional ligands. The protocol below addresses the specific challenge of coupling an electron-deficient aryl bromide in the presence of an acidic sulfonamide proton (
Strategic Chemical Analysis
Before initiating experimentation, researchers must understand the electronic and steric environment of Compound A .
| Feature | Chemical Implication | Operational Strategy |
| Aryl Bromide | The electrophilic handle.[1] Activated by the para-sulfonyl group (electron-withdrawing). | Highly reactive toward oxidative addition by Pd(0). |
| Sulfonamide (-SO₂NH-) | Contains an acidic proton ( | Critical: Strong bases (e.g., NaOtBu) will deprotonate this site first. Use excess base (2.5 equiv) or milder bases ( |
| Boc Group | Acid-labile protecting group. | Avoid acidic workups. Stable to standard Buchwald bases ( |
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the competing deprotonation pathway that must be managed.
Figure 1: Reaction logic showing the primary catalytic cycle and the competing deprotonation event managed by base stoichiometry.
Optimized Experimental Protocols
Two protocols are provided: a Robust Screening Protocol (for initial hit validation) and a High-Efficiency Protocol (for difficult amines or scale-up).
Method A: General Screening (Cesium Carbonate System)
Recommended for initial attempts. The mild base tolerates the sulfonamide and Boc groups well.
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Amine: Primary Amine (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Ligand: Xantphos or BINAP (10 mol%)
-
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Compound A (100 mg, 0.26 mmol),
(3 mg), Xantphos (15 mg), and (215 mg). -
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL).
-
Amine Addition: Add the primary amine (0.32 mmol). Note: If the amine is a solid, add it in step 1.
-
Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 vacuum/backfill cycles.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: High-Efficiency (BrettPhos System)
Recommended for sterically hindered amines or if Method A fails. BrettPhos is the "Gold Standard" for primary amines.
Reagents:
-
Catalyst: BrettPhos Pd G3 or G4 Precatalyst (2–5 mol%)
-
Base: NaOtBu (2.5 equiv)
-
Solvent: t-Butanol or Toluene
Critical Modification: Because NaOtBu is a stronger base, it will quantitatively deprotonate the sulfonamide nitrogen. You must use at least 2.5 equivalents of base (1 equiv for the sulfonamide, 1+ for the coupling, 0.5 excess).
Analytical Data & Troubleshooting
Expected NMR Shifts (Product):
-
Aromatic Region: The protons ortho to the sulfonamide will shift slightly upfield due to the electron-donating nature of the new amine substituent.
-
New N-H: A broad singlet around 4.0–6.0 ppm (depending on solvent) corresponding to the new aniline-like NH.
Troubleshooting Matrix:
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or inactive Pd(0). | Switch to BrettPhos Pd G3 precatalyst (air-stable, activates rapidly). Ensure solvent is degassed. |
| Debromination (Ar-H formed) | Switch solvent to Dioxane or Toluene . Avoid alcohols if using Pd/C (not applicable here, but general rule). | |
| Low Yield / Sticky Solids | Sulfonamide anion precipitation. | The deprotonated sulfonamide may be insoluble. Add water (1-2% v/v) to Dioxane or switch to a soluble organic base like LiHMDS (careful titration). |
| Boc Loss | Thermal/Acidic instability.[2] | Ensure temperature stays <100°C . Check solvent for trace acid (use fresh anhydrous bottles). |
Workflow Visualization
Figure 2: Operational workflow for the coupling reaction.
References
-
Buchwald-Hartwig Amination Overview
-
BrettPhos Ligand for Primary Amines
- Title: A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Mesyl
- Source:Journal of the American Chemical Society (2008).
-
URL:[Link]
-
Sulfonamide Compatibility in Coupling
-
Compound Data (Compound A)
-
Title: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Properties.[2]
- Source: Sigma-Aldrich / Merck Product Sheet.
-
Sources
Purification of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate by column chromatography
Application Note: Purification of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate by Flash Column Chromatography
Introduction & Scope
This application note details the isolation and purification of t-butyl 2-(4-bromophenylsulfonamido)ethylcarbamate , a critical bifunctional linker intermediate often employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.
The molecule features two distinct nitrogen functionalities: a sulfonamide (pKa ~10) and a Boc-protected amine (carbamate). While the tert-butoxycarbonyl (Boc) group significantly reduces the polarity of the parent ethylenediamine, the sulfonamide moiety introduces hydrogen bond donor/acceptor character, necessitating a carefully optimized normal-phase chromatography method.
Target Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.
Physicochemical Profile & Separation Logic
To design a robust purification, we must understand the analyte's interaction with the stationary phase (Silica Gel 60).
| Feature | Chemical Characteristic | Chromatographic Implication |
| Analyte Structure | 4-Br-Ph-SO₂-NH-CH₂-CH₂-NH-Boc | Moderate polarity; UV active. |
| Boc Group | Lipophilic carbamate | Increases retention in non-polar solvents; acid-sensitive (avoid strong acid modifiers). |
| Sulfonamide | Polar, H-bond donor | Primary interaction site with silica silanols; can cause peak tailing if overloaded. |
| Aryl Halide | 4-Bromophenyl | Provides strong UV absorption (λmax ~254 nm) for easy detection. |
| Impurities | 4-Bromobenzenesulfonic acid | Very polar (stays on baseline). |
| N-Boc-ethylenediamine | Polar, basic (elutes later or streaks). |
Expert Insight: Unlike free amines which require base-modified silica (e.g., 1% Triethylamine) to prevent streaking, this molecule is effectively "neutralized." The Boc group masks the basic amine, and the sulfonamide is weakly acidic. Therefore, standard unmodified silica gel is the stationary phase of choice, using a Hexanes/Ethyl Acetate gradient.
Experimental Protocol
Pre-Chromatography Workup (Critical)
Direct loading of the crude reaction mixture is discouraged due to the potential presence of pyridine/triethylamine salts or unreacted sulfonyl chlorides.
-
Quench: Dilute reaction with EtOAc and wash with 1M HCl (to remove unreacted diamine and pyridine).
-
Neutralize: Wash organic layer with Sat. NaHCO₃ (removes 4-bromobenzenesulfonic acid byproduct).
-
Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to a solid/oil.
Thin Layer Chromatography (TLC) Scouting
Plate: Silica Gel 60 F₂₅₄ Visualization: UV (254 nm) is primary; Ninhydrin (weak/negative due to Boc); Iodine stain (universal).
-
Mobile Phase A: 100% Hexanes
-
Mobile Phase B: 100% Ethyl Acetate (EtOAc)
Recommended Scouting Solvent: 30% EtOAc in Hexanes.
-
Target Rf: 0.35 – 0.45.
-
Note: If Rf < 0.2, increase polarity to 40% EtOAc.
Flash Column Configuration
| Parameter | Specification | Reasoning |
| Stationary Phase | Silica Gel (40–63 µm) | Standard resolution. |
| Column Size | 12g cartridge per 1g crude | Sulfonamides can tail; higher silica ratio (20:1 to 40:1) prevents breakthrough. |
| Flow Rate | 15–30 mL/min (system dependent) | Optimized for Van Deemter curve efficiency. |
| Detection | UV @ 254 nm & 280 nm | 254 nm monitors the aryl bromide; 280 nm confirms aromaticity. |
Loading Strategy
Solid Load (Recommended): Due to the sulfonamide's potential insolubility in pure hexanes, liquid loading often leads to precipitation at the column head.
-
Dissolve crude in minimal DCM.[1]
-
Add Celite 545 or silica (1:2 ratio w/w).
-
Evaporate solvent until free-flowing powder.
-
Pack into a solid load cartridge.
Gradient Elution Program
Based on a standard 12g column (approx. 15-20 mL Column Volume - CV).
-
Equilibration: 3 CV of 5% EtOAc/Hexanes.
-
Isocratic Hold: 2 CV of 5% EtOAc (Elutes non-polar impurities).
-
Linear Gradient: 5% to 50% EtOAc over 15 CV.
-
Isocratic Elution: Hold at 50% EtOAc for 3 CV (if product elutes late).
-
Flush: 100% EtOAc to clear column.
Process Visualization
Workflow Logic
The following diagram illustrates the decision-making process for this specific purification.
Figure 1: Decision tree for the purification of sulfonamide-carbamate linkers.
Troubleshooting & Optimization
Issue 1: Product Streaking (Tailing)
-
Cause: While rare for this specific intermediate, residual free amines or strong H-bonding can cause tailing.
-
Solution: Do not add Triethylamine (TEA) if possible, as it degrades silica over time and contaminates the Boc product. Instead, use a steeper gradient or switch to a high-performance spherical silica (20–40 µm).
Issue 2: Co-elution with Impurities
-
Scenario: A UV-active impurity elutes just before the product.
-
Diagnosis: This is likely the bis-sulfonated byproduct (if excess sulfonyl chloride was used). It is less polar than the product (no NH H-bond donor).
-
Remedy: Introduce an isocratic "shelf" at 15% EtOAc for 5 CVs before ramping to 40%. This flattens the gradient to separate the close-running lipophilic impurity.
Issue 3: Boc Deprotection on Column
-
Observation: New spot appearing at baseline (ninhydrin positive) during slow columns.
-
Cause: Acidic silanols cleaving Boc (rare in Hex/EtOAc, more common in chlorinated solvents).
-
Prevention: Keep run times under 30 minutes. Ensure column temperature is ambient (<25°C).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[2] Chem.1978 , 43, 2923–2925. Link
- Biotage Application Note. "Strategies for the Purification of Amine Intermediates." Biotage Knowledge Base, 2023. (General guidance on bonded vs. non-bonded silica).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic insight into sulfonamide acidity and Boc stability).
Sources
Application Note: Optimization of Crystallization Kinetics for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Abstract & Scope
This technical guide outlines the optimized recrystallization protocol for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 339558-99-9). This compound is a critical bifunctional linker used in PROTAC® development and fragment-based drug design, featuring an acid-labile Boc-amine and a stable sulfonamide moiety.
Achieving high purity (>98%) is challenging due to the tendency of sulfonamide intermediates to "oil out" rather than crystallize, and the thermal instability of the Boc group above 80°C. This protocol utilizes a thermodynamically controlled anti-solvent addition method to ensure consistent polymorph formation and efficient rejection of bis-sulfonated impurities.
Physicochemical Profile & Solvent Selection[1][2][3][4][5][6]
Molecular Analysis
-
Hydrophobic Domains: t-Butyl group, 4-bromophenyl ring.
-
Polar Domains: Sulfonamide (-SO₂NH-), Carbamate (-NHCOO-).
-
Solubility Behavior: The molecule exhibits high solubility in polar aprotic solvents (DCM, EtOAc) and low solubility in non-polar aliphatics (Heptane, Hexane).
-
Critical Constraint: The N-Boc group is susceptible to thermal degradation (isobutylene extrusion) at temperatures >100°C or in the presence of trace acids.
Solvent System Screening Data
The following table summarizes the solubility testing results used to determine the optimal solvent system.
| Solvent System | Ratio (v/v) | Dissolution Temp (°C) | Recovery Yield (%) | Impurity Rejection | Observation |
| EtOAc / Heptane | 1:3 | 55°C | 88% | High | Standard. Controlled crystal growth. |
| EtOH / Water | 2:1 | 65°C | 75% | Moderate | Risk of hydrolysis; slow drying. |
| DCM / Hexane | 1:4 | 35°C | 92% | Low | Fast precipitation traps impurities. |
| Toluene | 100% | 80°C | 60% | Moderate | High temp risks Boc degradation. |
Selected System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent). Rationale: EtOAc provides excellent solubility for the sulfonamide at moderate temperatures (50–60°C), while Heptane acts as a gentle anti-solvent to drive crystallization without "crashing out" the product as an amorphous oil.
Detailed Recrystallization Protocol
Equipment Preparation
-
Glassware: 250 mL 3-neck round-bottom flask (RBF), reflux condenser, temperature probe, addition funnel.
-
Filtration: Pre-warmed Büchner funnel or sintered glass filter (medium porosity).
-
Atmosphere: Nitrogen or Argon blanket (recommended to prevent moisture uptake).
Step-by-Step Methodology
Phase 1: Dissolution (Thermodynamic Solubilization)
-
Charge Crude: Place 10.0 g of crude t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate into the RBF.
-
Add Solvent: Add 30 mL of Ethyl Acetate (3 vol relative to mass).
-
Heat: Gently heat the mixture to 55°C with stirring (300 RPM).
-
Expert Note: Do not exceed 60°C. If the solid does not fully dissolve, add EtOAc in 2 mL increments until a clear solution is obtained.
-
-
Hot Filtration (Optional but Recommended): If inorganic salts (e.g., NaBr, Et₃N·HCl) remain visible, filter the hot solution through a pre-warmed sintered glass funnel. Return filtrate to the RBF.
Phase 2: Nucleation & Anti-Solvent Addition
-
Initial Anti-Solvent: Maintain temperature at 50–55°C. Slowly add Heptane dropwise via the addition funnel.
-
The Cloud Point: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed. This usually occurs at approx. 1:1 ratio (30 mL Heptane).
-
Seeding (Critical): Add a small seed crystal (approx. 5 mg) of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Crystal Growth: Allow the mixture to stir at 50°C for 15 minutes. A heavy precipitate should begin to form.[4]
Phase 3: Cooling & Isolation
-
Dilution: Resume adding Heptane slowly (approx. 1 mL/min) until a total of 60–70 mL (approx. 2-3x volume of EtOAc) has been added.
-
Ramp Cooling: Turn off the heat source. Allow the flask to cool to room temperature (20–25°C) naturally over 2 hours.
-
Warning: Rapid cooling (e.g., ice bath immediately) will trap impurities inside the crystal lattice.
-
-
Final Chill: Once at room temperature, place the flask in an ice bath (0–5°C) for 30 minutes to maximize yield.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with cold 1:4 EtOAc/Heptane (20 mL) .
Phase 4: Drying[2]
-
Vacuum Dry: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
QC Check: Ensure vacuum pressure is <50 mbar to remove occluded heptane.
-
Process Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the purification process.
Figure 1: Workflow for the purification of Boc-sulfonamide linker, highlighting the critical "Oiling Out" decision loop.
Troubleshooting & QC Parameters
Common Failure Mode: Oiling Out
If the product separates as a sticky oil instead of a solid:
-
Cause: Temperature dropped too fast or solvent mixture is too non-polar (too much Heptane too quickly).
-
Solution: Re-heat the mixture until the oil dissolves. Add a small volume (5-10 mL) of EtOAc. Remove from heat and stir vigorously while adding a seed crystal immediately.
Quality Control (QC) Specifications
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline needles |
| Purity | HPLC (254 nm) | > 98.0% area |
| Melting Point | Capillary | 104–109°C (Typical range for Boc-carbamates) |
| Identity | ¹H-NMR (DMSO-d₆) | 1.38 (s, 9H, Boc), 7.7-7.8 (m, 4H, Ar-H) |
References
-
BenchChem Technical Support. (2025).[1][6] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. Retrieved from .
-
Organic Syntheses. (2006).[7] Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Org. Synth. 2006, 83, 109. Retrieved from .
-
MDPI Molbank. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank 2009, M596.[5] Retrieved from .
-
Fisher Scientific. (2024). Amine Protection / Deprotection Protocols: The BOC Group.[8][4][6] Retrieved from .
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. PMC10515123. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Use of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a linker in PROTACs
Application Note: Strategic Integration of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate in PROTAC Design
Executive Summary
This application note details the strategic utilization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) as a high-value linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible polyethylene glycol (PEG) or alkyl chains, this molecule introduces a rigid aryl-sulfonamide motif into the linker backbone. This structural feature is critical for modulating physicochemical properties (permeability, solubility) and restricting conformational entropy, thereby enhancing the formation of stable Ternary Complexes (POI-PROTAC-E3 Ligase).
This guide provides a validated synthetic workflow, rationale for linker selection, and quality control protocols for researchers aiming to optimize degrader potency beyond standard flexible linkers.
Strategic Rationale: Why This Linker?
The selection of the linker is no longer a passive choice of "connector" but an active parameter in Structure-Activity Relationship (SAR) optimization.
| Feature | Advantage in PROTAC Design | Mechanistic Impact |
| Aryl-Sulfonamide Core | Rigidity & Geometry | Reduces the entropic penalty of binding by restricting the number of rotatable bonds compared to PEG chains. |
| Bromine Handle | Orthogonal Functionalization | The aryl bromide allows for highly specific Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to the ligand warhead. |
| Boc-Protected Amine | Controlled Assembly | Enables sequential synthesis. The Boc group protects the amine during the cross-coupling step, preventing polymerization or side reactions. |
| Physicochemical Profile | Permeability | Sulfonamides often exhibit better membrane permeability and metabolic stability than long, solvent-exposed PEG chains. |
Chemical Architecture & Connectivity
Molecule: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Formula: C₁₃H₁₉BrN₂O₄S MW: 379.27 g/mol [1][2]
Structural Breakdown:
-
Warhead Attachment Site (Electrophile): The 4-Bromophenyl moiety serves as the electrophilic partner for cross-coupling reactions.
-
Linker Core: The Sulfonamide (-SO₂-NH-) provides a hydrogen bond donor/acceptor site and rigidifies the connection to the ethyl chain.
-
E3/POI Attachment Site (Nucleophile): The Ethylcarbamate (-CH₂-CH₂-NH-Boc) is a latent primary amine, revealed upon acid deprotection.
Experimental Protocol: Step-by-Step Synthesis
This protocol describes a convergent synthesis strategy. We assume the user is coupling this linker to a Boronic Acid-functionalized Target Ligand (Ligand-B(OH)₂) first, followed by deprotection and coupling to an E3 Ligase Acid (E3-COOH) .
Phase 1: Cross-Coupling (Suzuki-Miyaura)
Objective: Attach the linker to the Target Protein Ligand.
Reagents:
-
Linker: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (1.0 equiv)
-
Ligand: Target Ligand-Aryl/Alkyl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Setup: Charge a microwave vial or round-bottom flask with the Linker, Ligand-Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide starting material (MW 379/381 pattern).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the Boc-Protected Intermediate .
Phase 2: Boc-Deprotection
Objective: Unmask the amine for the second coupling.
Reagents:
-
Acid: Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-Protected Intermediate in DCM (0.1 M).
-
Add TFA (20% v/v final concentration).
-
Stir at Room Temperature for 1–2 hours.
-
Monitoring: LC-MS should show mass shift of -100 Da (loss of Boc).
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA Salt of the Amine-Linker-Ligand .
Phase 3: Amide Coupling (E3 Ligase Attachment)
Objective: Conjugate the E3 Ligase Ligand (e.g., Thalidomide-acid or VHL-acid).
Reagents:
-
Amine: TFA Salt from Phase 2 (1.0 equiv)
-
Acid: E3 Ligase Ligand-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0–5.0 equiv, ensure pH > 8)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the E3 Ligase Acid and HATU in DMF. Stir for 5 mins to activate the ester.
-
Add the Amine salt dissolved in DMF.
-
Add DIPEA dropwise.
-
Stir at RT for 2–16 hours.
-
Purification: Direct purification via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC .
Visualization: Synthesis Workflow
The following diagram illustrates the convergent logic of using this specific linker.
Figure 1: Convergent synthetic pathway utilizing the bromine and Boc handles of the linker for sequential conjugation.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Protodeboronation of Ligand | Switch to anhydrous conditions or use Buchwald-Hartwig amination if the ligand has an amine handle instead of boronic acid. |
| Incomplete Deprotection | TFA Concentration too low | Increase TFA to 50% or switch to 4M HCl in Dioxane. |
| Side Reactions (Sulfonamide) | N-alkylation of Sulfonamide | The sulfonamide NH is acidic (pKa ~10). Avoid using strong bases (NaH) during coupling steps; DIPEA/K2CO3 are generally safe. |
| Solubility Issues | Rigid Linker Aggregation | If the final PROTAC precipitates, use DMSO/Water mixtures for purification or switch to a "hybrid" linker (PEG + Sulfonamide). |
References
-
BOC Sciences. Exploration and innovation of Linker features in PROTAC design. (2024). Retrieved from
-
MedChemExpress. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Product Datasheet. Retrieved from
-
Cecchini, C., et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar (2022). Retrieved from
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC (2020). Retrieved from
-
BenchChem. Chemical Properties of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate. Retrieved from
Sources
Functionalization of the bromophenyl group in t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Executive Summary
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (referred to herein as Compound 1 ) is a high-value bifunctional linker widely employed in Fragment-Based Drug Discovery (FBDD) and PROTAC® linker design. Its structure features a masked ethylenediamine core, a sulfonamide tether, and a reactive aryl bromide.
This Application Note provides validated protocols for the chemoselective functionalization of the aryl bromide moiety. The core challenge addressed is the "Three-Zone Stability" problem: maintaining the integrity of the acid-labile Boc group and the nucleophilic sulfonamide nitrogen while activating the aryl bromide for Palladium-catalyzed cross-coupling.
Strategic Analysis: The Chemoselectivity Triad
Before initiating synthesis, researchers must understand the reactivity profile of Compound 1 .
| Functional Zone | Characteristics | Risk Profile | Mitigation Strategy |
| Zone A: Aryl Bromide | Electrophilic site for Pd oxidative addition. | Low reactivity in absence of catalyst. | Use active Pd(0)/Pd(II) precatalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2). |
| Zone B: Sulfonamide (-SO₂NH-) | Acidic proton (pKa ~10). Nucleophilic upon deprotonation. | Can poison Pd/Cu catalysts or compete as a nucleophile. | Use mild carbonate bases (K₂CO₃, Cs₂CO₃). Avoid strong amide bases (LiHMDS) unless necessary. |
| Zone C: Boc Carbamate | Acid-labile protecting group. | Unstable to Lewis acids or T > 150°C. Stable to base. | Maintain basic/neutral pH. Avoid high-temperature microwave steps >120°C. |
Decision Framework
Use the following logic flow to select the appropriate functionalization protocol.
Figure 1: Reaction selection logic based on the desired target moiety. Green path indicates the highest success rate.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Attaching aromatic warheads or extending the scaffold.
Rationale: The sulfonamide NH is acidic. Using a biphasic system (Dioxane/Water) with a mild inorganic base (K₂CO₃) buffers the system, preventing Boc deprotection while facilitating transmetalation. Pd(dppf)Cl₂ is chosen for its resistance to oxidation and steric bulk, which minimizes interference from the sulfonamide nitrogen [1].
Materials:
-
Compound 1 (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: K₂CO₃ (3.0 equiv, dissolved in min. water)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: In a reaction vial equipped with a stir bar, combine Compound 1 , aryl boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to Compound 1) via syringe.
-
Base Addition: Add the aqueous K₂CO₃ solution (2M). The final solvent ratio should be roughly 4:1 (Dioxane:Water).
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to preserve the Boc group.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introducing amine-based diversity elements.
Rationale: Sulfonamides can act as competing nucleophiles or poison Pd catalysts. To mitigate this, we use XPhos Pd G2 or BrettPhos Pd G2 precatalysts. These bulky, electron-rich ligands facilitate the reductive elimination of the desired amine over the sulfonamide and protect the metal center [2]. Cs₂CO₃ is used as a base to avoid the harsh deprotonation associated with NaOtBu.
Materials:
-
Compound 1 (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Loading: Add Compound 1 , Cs₂CO₃, and Catalyst inside a glovebox or under a strong counter-flow of Argon.
-
Reagent Addition: Add the amine and anhydrous Toluene (0.1 M).
-
Reaction: Heat to 90°C for 12–16 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts (CsBr).
-
Purification: Concentrate and purify via silica gel chromatography. Tip: Pre-treat silica with 1% Et₃N to prevent acid-catalyzed Boc cleavage on the column.
Protocol C: Sonogashira Coupling (Alkynylation)
Best for: Creating rigid linkers for PROTACs.
Rationale: Standard Sonogashira conditions use Copper (CuI).[2] The sulfonamide nitrogen can coordinate to Cu(I), potentially stalling the catalytic cycle. If the reaction stalls, increase CuI loading or switch to a Copper-Free variant using PdCl₂(MeCN)₂ and XPhos [3].
Standard Conditions (with Cu):
-
Compound 1 (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Co-Catalyst: CuI (0.02 equiv)
-
Base/Solvent: Et₃N (used as solvent or 1:1 mix with DMF)
Step-by-Step:
-
Degassing: Degas Et₃N/DMF vigorously (freeze-pump-thaw recommended). Oxygen is the enemy of this reaction (homocoupling of alkyne).
-
Mixing: Combine Compound 1 , Pd catalyst, and CuI under Argon.
-
Addition: Add solvent and alkyne.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
-
Critical: High heat (>80°C) with Et₃N can sometimes degrade the Boc group over long periods. Keep mild.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning by sulfonamide. | Switch to Pd(Amphos)Cl₂ or increase catalyst loading to 10 mol%. |
| Boc Deprotection | Reaction medium too acidic or too hot. | Ensure base (K₂CO₃) is sufficient. Lower temp to 70°C. Check solvent pH. |
| Homocoupling (Sonogashira) | Oxygen leak. | Re-degas solvents. Add sodium ascorbate (antioxidant) if using aqueous variants. |
| N-Arylation of Sulfonamide | Intramolecular or intermolecular side reaction. | This is rare with aryl bromides unless specific ligands are used. If observed, protect sulfonamide with PMB (p-methoxybenzyl) prior to coupling. |
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the critical "Safe Zone" where the Boc group remains intact.
Figure 2: Catalytic cycle for Protocol A. Note that the Base activates the Boronic acid, not the Sulfonamide.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Carbamate stability). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purity Enhancement of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Welcome to the technical support resource for the synthesis and purification of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methodologies to achieve high purity standards. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
The target compound is generally synthesized via a nucleophilic substitution reaction between tert-butyl (2-aminoethyl)carbamate and 4-bromophenylsulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Residual tert-butyl (2-aminoethyl)carbamate (polar) and 4-bromophenylsulfonyl chloride (less polar).
-
Hydrolysis Product: 4-bromophenylsulfonic acid, formed if the sulfonyl chloride reacts with trace water. This is highly polar and typically removed during aqueous workup.
-
Base-Related Salts: Triethylammonium chloride or diisopropylethylammonium chloride, which are usually removed by aqueous washing.[3]
-
Di-sulfonated Byproduct: A minor impurity where both amines of ethylenediamine have reacted, which can occur if the Boc-protecting group is compromised.
Q2: How do I perform a quick purity assessment of my crude product?
A preliminary purity check is crucial before attempting large-scale purification.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a solvent system like 30-40% ethyl acetate in hexane. The product should appear as a single major spot. Compare its Rf value against the starting materials. The starting amine will be very polar (low Rf), the sulfonyl chloride will be less polar (high Rf), and the product will be intermediate.
-
¹H NMR Spectroscopy: A crude ¹H NMR can reveal the presence of unreacted starting materials or residual solvents (e.g., dichloromethane, ethyl acetate).
Q3: My crude product is a sticky oil or gum instead of a solid. What does this indicate?
This phenomenon, known as "oiling out," suggests the presence of significant impurities that are depressing the melting point of your compound.[4] It can also occur during recrystallization if the solution is cooled too rapidly or if the solvent is not ideal. Do not proceed with drying the oil; instead, move directly to a robust purification method like column chromatography.
Troubleshooting and Purification Guide
This section addresses specific issues encountered during the purification process.
Problem 1: My TLC plate shows multiple spots after the reaction workup.
-
Causality: The presence of multiple spots confirms an incomplete reaction or the formation of byproducts. The relative positions of the spots can help identify the impurities. A very low Rf spot is likely the starting amine or sulfonic acid, while a high Rf spot could be the unreacted sulfonyl chloride.
-
Solution: Flash Column Chromatography. This is the most effective method for separating compounds with different polarities.[1][5][6] A well-executed column can resolve all major impurities from the desired product.
-
Workflow for Chromatographic Purification
Caption: Workflow for Flash Column Chromatography.
Data Presentation: Recommended Solvent Systems for Chromatography
Eluent System Starting Ratio (v/v) Final Ratio (v/v) Typical Product Rf Ethyl Acetate / Hexane 5:95 40:60 ~0.35 in 30% EtOAc Dichloromethane / Methanol 100:0 98:2 ~0.50 in 100% DCM | Petroleum Ether / Ethyl Acetate | 90:10 | 60:40 | ~0.30 in 25% EtOAc |
-
Problem 2: I'm attempting recrystallization, but the product "oils out".
-
Causality: "Oiling out" during recrystallization occurs when the solute separates from the solution as a liquid phase instead of forming a crystalline lattice.[4] This is often due to:
-
The solution cooling too quickly.
-
The melting point of the impure solid being lower than the temperature of the solution.
-
The chosen solvent being too nonpolar for the compound.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting for "Oiling Out" during Recrystallization.
Problem 3: My yield after recrystallization is extremely low.
-
Causality: A low yield is typically a solubility issue. Either too much solvent was used, or the chosen solvent keeps the product too soluble even at low temperatures.
-
Solution: Solvent System Optimization. For sulfonamides, which have both polar (sulfonamide) and nonpolar (bromophenyl) regions, a mixed-solvent system is often ideal.[7] An ethanol/water or isopropanol/water mixture is highly effective.[4]
-
Principle: The compound should be highly soluble in the "good" solvent (e.g., ethanol) and poorly soluble in the "bad" or "anti-solvent" (e.g., water). Dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until turbidity persists before re-heating to clarify is a robust technique.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Packing: Pack the column with silica gel using the "slurry method" with your starting eluent (e.g., 5% ethyl acetate in hexane). Ensure there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides superior resolution compared to wet loading.
-
Elution: Begin eluting with the low-polarity mobile phase (5% EtOAc/Hexane). Gradually increase the polarity of the eluent (gradient elution). For this compound, a stepwise gradient from 5% to 40% ethyl acetate in hexane is a good starting point.
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and ensure the solution is at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[4]
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., 30:70 v/v) to rinse away any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvents.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health (NIH). [Link]
-
Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. PrepChem.com. [Link]
-
tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. (2012). National Institutes of Health (NIH). [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. (2012). PubMed. [Link]
-
4.4: Experiment 3 Notes - PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Boc Deprotection of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Executive Summary & Molecule Context
Target Molecule: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Core Challenge: Removing the acid-labile Boc group without compromising the sulfonamide integrity or losing the aryl bromide "handle" required for downstream cross-coupling (e.g., Suzuki-Miyaura).
While Boc deprotection is a standard transformation, the presence of a sulfonamide moiety introduces a specific risk: electrophilic attack by the generated t-butyl cation on the sulfonamide nitrogen (N-alkylation). This guide provides a robust, scavenger-assisted protocol and a detailed troubleshooting matrix to ensure high yield and purity.
Standard Operating Procedure (SOP)
This protocol is designed to minimize cation-related side reactions and ensure the isolation of a stable salt form.
Reagents & Materials
-
Substrate: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (1.0 equiv)
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (Preferred) or Trifluoroacetic acid (TFA) / DCM (1:1 v/v).
-
Scavenger (Critical): Triethylsilane (TES) or Thioanisole (2.0–5.0 equiv).
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol
-
Preparation: Dissolve the substrate in minimal DCM (approx. 5–10 mL per gram).
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv). Note: This acts as a "hydride sponge" for the t-butyl cations.
-
Acidolysis:
-
Option A (HCl Salt - Recommended): Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.
-
Option B (TFA Salt): Add TFA (equal volume to DCM) dropwise at 0°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (UV 254 nm) or LCMS. The sulfonamide group provides strong UV absorbance.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo to an oil.
-
Trituration: Add cold Diethyl Ether (Et₂O) or MTBE to the residue. Sonicate to induce precipitation.
-
Filter the white solid and wash with Et₂O.
-
-
Drying: Dry under high vacuum to remove trace acid.
Diagnostic Troubleshooting Guide (Q&A)
Category 1: Impurity Profiling & Side Reactions
Q: I see a +56 Da mass shift impurity (M+56) in my LCMS. What is it? A: This is the N-tert-butylated sulfonamide side product.
-
Cause: The t-butyl cation (
) generated during deprotection is a potent electrophile.[1] While the sulfonamide nitrogen is electron-poor due to the sulfonyl group and the 4-bromo substituent, it remains nucleophilic enough to trap the cation if it is not scavenged. -
Solution: Repeat the reaction with a higher equivalent of scavenger (e.g., 5.0 equiv TES or Water). Avoid high temperatures.
Q: My product is purple or pink after workup. A: This often indicates oxidation of the aniline or sulfonamide traces, or the presence of bromine radicals.
-
Cause: If you used HBr or if the reaction was exposed to light for prolonged periods, the aryl bromide bond might be compromised (though rare in standard TFA/HCl conditions).
-
Solution: Ensure solvents are degassed. Use HCl/Dioxane instead of TFA if color persists. The color is often cosmetic and removed during trituration.
Category 2: Reaction Kinetics
Q: Starting material (SM) persists after 4 hours. Should I heat it? A: Do not heat above 40°C.
-
Reasoning: Heating increases the rate of sulfonamide hydrolysis (cleavage of the S-N bond).
-
Troubleshooting:
-
Check your acid source. HCl in Dioxane absorbs moisture, lowering its effective titer. Use a fresh bottle.
-
If using TFA, ensure the concentration is at least 20% v/v. Dilute TFA is ineffective for complete removal.
-
Category 3: Isolation & Physical State
Q: My product is a sticky oil that won't solidify. How do I get a powder? A: This is common for amine salts with lipophilic linkers.
-
Protocol:
-
Evaporate all solvent/acid.
-
Redissolve the oil in a minimum amount of Methanol (MeOH) or DCM (e.g., 0.5 mL).
-
Add excess Diethyl Ether dropwise with vigorous stirring/sonication.
-
If it oils out again, decant the supernatant, add fresh Ether, and scratch the flask wall with a spatula to induce nucleation.
-
Mechanistic Visualization
The following diagrams illustrate the correct workflow and the competitive pathway leading to impurities.
Figure 1: Reaction Workflow & Logic
Caption: Optimized workflow for deprotection emphasizing scavenger addition and trituration logic.
Figure 2: The t-Butyl Cation Hazard
Caption: Competitive pathways for the reactive t-butyl cation. Scavengers divert the cation away from the sulfonamide nitrogen.
Comparative Data: Acid & Scavenger Selection
The choice of reagents significantly impacts the purity profile of sulfonamide-containing amines.
| Parameter | TFA / DCM (1:1) | 4M HCl / Dioxane | Recommendation |
| Reaction Rate | Fast (30–60 min) | Moderate (1–2 h) | TFA for speed; HCl for salt stability. |
| By-products | t-Butyl trifluoroacetate (Alkylating agent) | t-Butyl chloride (Volatile) | HCl is safer for avoiding alkylation. |
| Salt Form | Trifluoroacetate (Hygroscopic) | Hydrochloride (Crystalline) | HCl salts are generally easier to handle. |
| Scavenger Need | High (TFA esters are reactive) | Moderate | Always use TES (Triethylsilane). |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.
-
Mechanisms of Boc Deprotection & Scavenging. Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.
-
Sulfonamide Stability in Acid. Han, G., et al. (2011). Recent Advances in the Synthesis of Sulfonamides. Chemical Reviews.
-
Troubleshooting Amine Salt Isolation. Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
Sources
Technical Support Center: Synthesis of N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to equip you with the scientific rationale behind the experimental choices to ensure a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide is a cornerstone reaction for introducing a versatile sulfonamide linker, often utilized in the development of pharmaceutical agents and chemical probes. The reaction involves the nucleophilic attack of the primary amine of N-BOC-ethylenediamine on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and purity. This guide will focus on the pivotal role of the base in this synthesis.
Reaction Mechanism and the Role of the Base
The fundamental reaction is the formation of a sulfonamide bond between an amine and a sulfonyl chloride, which generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary function of the base is to neutralize this HCl, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
However, the choice of base can have more subtle and profound effects on the reaction pathway.
dot graph TD { A[N-BOC-ethylenediamine] -- "Lone pair attacks sulfur" --> B{Tetrahedral Intermediate}; C[4-Bromobenzenesulfonyl Chloride] --> B; B -- "Chloride leaves" --> D[Protonated Sulfonamide]; E[Base] -- "Accepts proton" --> F[Base-HCl Salt]; D -- "Base removes proton" --> G[N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide]; D -> F; subgraph "Role of Base" E; F; end subgraph "Main Reaction" A; C; B; D; G; end } caption: "General Mechanism of Sulfonamide Formation."
Certain tertiary amines, like pyridine, can also act as nucleophilic catalysts. Pyridine can attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the primary amine, which can accelerate the reaction, particularly with less reactive amines.
dot graph TD { subgraph "Nucleophilic Catalysis Pathway" A[4-Bromobenzenesulfonyl Chloride] -- "+ Pyridine" --> B(Sulfonylpyridinium Salt); B -- "+ N-BOC-ethylenediamine" --> C{Tetrahedral Intermediate}; C -- "- Pyridine" --> D[Product]; end } caption: "Nucleophilic Catalysis by Pyridine."
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or has stalled, as indicated by TLC showing a significant amount of unreacted N-BOC-ethylenediamine. What are the likely causes and solutions?
A1: A sluggish or incomplete reaction is a frequent challenge. Here are the primary causes and troubleshooting steps:
-
Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl generated. For less nucleophilic amines or to accelerate the reaction, using a slight excess (1.1-1.2 equivalents) is recommended.
-
Poor Quality of 4-Bromobenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.
-
Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base Choice: For this primary amine, which is relatively reactive, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally sufficient. If the reaction is still slow, consider switching to pyridine, which can act as a nucleophilic catalyst.[1]
-
Low Reaction Temperature: While the reaction is often run at 0 °C to room temperature to minimize side reactions, gentle heating (e.g., to 40 °C) can increase the reaction rate if it is stalling. Monitor by TLC to avoid decomposition or side product formation.
Q2: My TLC plate shows a new, less polar spot, and my final yield is low after purification. What is this byproduct and how can I avoid it?
A2: A common, less polar byproduct is the N,N'-bis(4-bromophenylsulfonyl)ethylenediamine . This occurs when both amino groups of ethylenediamine react with the sulfonyl chloride.
-
Cause: This side reaction is favored if the BOC protecting group is partially cleaved under the reaction conditions or if there is unreacted ethylenediamine (from the synthesis of the starting material) present. It can also occur if an excessive amount of sulfonyl chloride is used.
-
Prevention:
-
Verify Starting Material Purity: Ensure your N-BOC-ethylenediamine is pure and free of unprotected ethylenediamine. You can check this by NMR or LC-MS.
-
Control Stoichiometry: Use a slight excess of the N-BOC-ethylenediamine (e.g., 1.05 equivalents) relative to the sulfonyl chloride to ensure the latter is fully consumed.
-
Mild Reaction Conditions: Avoid prolonged reaction times at elevated temperatures, which might promote BOC-group cleavage, especially if the reaction conditions become acidic.
-
Q3: I am having difficulty purifying my product by column chromatography. The fractions are not clean. What can I do?
A3: Purification can be challenging due to the polarity of the product and potential byproducts.
-
Optimize Your Solvent System:
-
TLC is Key: Before running a column, find a solvent system that gives good separation on a TLC plate. A good target Rf for your product is between 0.2 and 0.4.[2]
-
Common Solvents: A mixture of hexanes and ethyl acetate is a good starting point. For N-BOC-protected amines and sulfonamides, a gradient of 20% to 50% ethyl acetate in hexanes often provides good separation.
-
Dealing with Streaking: If your product streaks on the TLC plate, it may be due to its acidic sulfonamide proton interacting with the silica gel. Adding a small amount of a modifier to your eluent can help. For acidic compounds, adding ~1% acetic acid can improve peak shape. For basic impurities, adding ~1% triethylamine can be beneficial.
-
-
Work-up Procedure: A thorough aqueous work-up is crucial.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine base (like pyridine or TEA). This is critical as the base can interfere with chromatography.
-
Base Wash: Follow with a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and neutralize the organic layer.
-
Brine Wash: A final wash with brine will help to remove residual water before drying the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for this synthesis: Pyridine or Triethylamine (TEA)?
A1: Both are commonly used, and the "better" choice depends on the specific requirements of your reaction.[3]
| Feature | Pyridine | Triethylamine (TEA) | Recommendation |
| Basicity (pKa of conjugate acid) | ~5.2 | ~10.8 | TEA is a significantly stronger base and a more effective acid scavenger.[4] |
| Nucleophilicity | Nucleophilic | Non-nucleophilic (sterically hindered) | Pyridine can act as a nucleophilic catalyst, potentially speeding up the reaction.[1][5] |
| Steric Hindrance | Less hindered | More hindered | TEA is less likely to participate in side reactions as a nucleophile. |
| Removal | Water-soluble pyridinium salt | Water-soluble triethylammonium salt | Both are easily removed with an acidic wash during workup. |
Q2: Can I use an inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)?
A2: While inorganic bases can be used, they present some challenges in this specific synthesis.
-
Solubility: Inorganic bases are often poorly soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which can lead to a heterogeneous reaction mixture and slower reaction rates. A phase-transfer catalyst might be required.
-
Side Reactions: Strong aqueous bases like NaOH can promote the hydrolysis of the sulfonyl chloride, reducing the yield. They can also potentially lead to the cleavage of the BOC protecting group.
For these reasons, organic amine bases are generally preferred for their solubility and milder reaction conditions.
Q3: How can I monitor the reaction progress effectively using Thin Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for monitoring this reaction.[6]
-
Spotting: On your TLC plate, spot the N-BOC-ethylenediamine (SM), the 4-bromobenzenesulfonyl chloride, a co-spot of both starting materials, and the reaction mixture.
-
Eluent: A good starting eluent is 30-40% Ethyl Acetate in Hexanes.
-
Visualization:
-
UV Light: The 4-bromobenzenesulfonyl chloride and the product are UV active due to the aromatic ring. The N-BOC-ethylenediamine is not.
-
Staining: After UV visualization, stain the plate with a ninhydrin solution and gently heat. N-BOC-ethylenediamine has a free primary amine and will show up as a colored spot (often purple or yellow). The product will not stain with ninhydrin as the primary amine has reacted.
-
-
Interpretation: The reaction is complete when the N-BOC-ethylenediamine spot (visible by ninhydrin) has been completely consumed.
dot graph TD { subgraph "TLC Monitoring Workflow" A[Prepare TLC Plate] --> B[Spot Starting Materials & Reaction Mixture]; B --> C[Develop in Solvent Chamber]; C --> D[Visualize under UV Light]; D --> E[Stain with Ninhydrin]; E --> F[Analyze Results]; end } caption: "Workflow for TLC Analysis."
Experimental Protocol
This protocol is a general guideline. It is recommended to perform a small-scale trial first to optimize conditions.
Materials:
-
N-BOC-ethylenediamine
-
4-Bromobenzenesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-BOC-ethylenediamine (1.05 equivalents) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the N-BOC-ethylenediamine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
References
-
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]
-
ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. [Link]
-
Heterocyclic Chemistry. (n.d.). Pyridines: Reactions. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine?. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-diethylaminobenzoyl)ethylenediamine. [Link]
-
VanVeller Lab Resources. (n.d.). How to Perform Flash Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. quora.com [quora.com]
- 5. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Welcome to the technical support center for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS 310480-85-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common stability issues encountered during the handling, storage, and application of this versatile chemical intermediate.
Compound Stability Profile
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a multi-functional molecule featuring a Boc-protected amine, a sulfonamide linkage, and a brominated aromatic ring. Understanding the stability of each component is critical for successful experimentation.
-
t-Butylcarbamate (Boc) Group: This protecting group is notoriously sensitive to acidic conditions, which will lead to its cleavage.[1] Conversely, it exhibits high stability in the presence of most nucleophiles and bases.[1]
-
Sulfonamide Linkage: Generally robust, the sulfonamide bond can be susceptible to cleavage under specific, often harsh, reductive or oxidative conditions. Hydrolytic cleavage of the S-N bond is also a known degradation pathway, particularly under acidic conditions, which can yield sulfanilic acid derivatives.[2]
-
4-Bromophenyl Group: The brominated aromatic ring is typically stable but can undergo photodegradation upon exposure to UV light, primarily through a reductive de-bromination pathway.[3][4]
The interplay of these functionalities dictates the overall stability of the molecule and informs the troubleshooting strategies outlined below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Storage and Handling
Question 1: I've observed a white precipitate forming in my stock of N-Boc-ethylenediamine, a precursor to the title compound. What is it and is the material still usable?
Answer: The white solid is likely a derivative formed from the reaction of the free amine with atmospheric carbon dioxide and moisture.[5] Two probable products are an ethylenediamine carbonate salt or a cyclic 2-imidazolidinone (a urea derivative).[5] This indicates that the container may not have been sealed properly or was opened frequently in a humid environment.
Troubleshooting Protocol:
-
Assessment: The presence of this solid suggests partial degradation of the starting material, which can lead to lower yields and purification difficulties in subsequent reactions.
-
Purification (for immediate use): If the starting material is an oil, you may attempt to remove the solid by dissolving the compound in a suitable organic solvent, filtering through a syringe filter (0.45 µm), and then removing the solvent under reduced pressure.[5] However, this does not remove any soluble impurities.
-
Prevention: For long-term storage, ensure the container is tightly sealed under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator in a refrigerator (2-8°C).[5]
Reaction Troubleshooting
Question 2: My reaction yield is consistently low when synthesizing t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate. What are the likely causes?
Answer: Low yields can stem from several factors, including impure starting materials, incomplete reaction, or side reactions. The most common issues are related to the quality of the N-Boc-ethylenediamine and the reaction conditions for the sulfonamide bond formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Starting Material Purity: As addressed in FAQ 1, ensure your N-Boc-ethylenediamine is free of carbonate or urea impurities. Use fresh, high-purity 4-bromophenylsulfonyl chloride, as it can hydrolyze over time.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
-
Base Selection: The choice and amount of base (e.g., triethylamine, diisopropylethylamine) are critical. Use a non-nucleophilic base to avoid side reactions with the sulfonyl chloride. Ensure at least one equivalent is used to neutralize the HCl generated. A mild and efficient synthesis of related sulfonamides has been reported using triethylamine in anhydrous acetonitrile.[6]
-
Side Reactions: A potential side reaction is the formation of the double-sulfonated product if the Boc group is prematurely cleaved. This can be minimized by maintaining anhydrous conditions and avoiding acidic contaminants.
Question 3: During workup or purification, I am seeing unexpected loss of my product. What could be causing this instability?
Answer: The primary culprit for product loss during workup or purification is the acidic lability of the Boc protecting group. Exposure to even mild acidic conditions can lead to deprotection.
Potential Degradation Pathways:
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. reddit.com [reddit.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Alternative purification methods for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Technical Support Center: Purification Protocols for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Case ID: PUR-310480-ALT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The purification of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) is frequently bottlenecked by the cost and throughput limitations of silica gel chromatography. This intermediate possesses two distinct chemical handles—the acidic sulfonamide N-H (pKa ~10.1) and the base-stable/acid-labile Boc group —that allow for highly efficient, chromatography-free purification methods.
This guide details three alternative protocols validated for scalability and purity:
-
pH-Switch Extraction (The "Liquid-Liquid" Shuttle) – Best for removing non-acidic impurities (e.g., bis-sulfonamides).
-
Selective Crystallization – Best for final polishing and bulk scale-up.
-
Chemo-Selective Scavenging – Best for removing unreacted sulfonyl chlorides.
Module 1: The pH-Switch Extraction Protocol
Principle: The sulfonamide proton in your target molecule is weakly acidic (pKa ~10), allowing it to be deprotonated by a strong base (NaOH). This moves the product into the aqueous phase, while non-acidic impurities (unreacted amine, bis-sulfonamides) remain in the organic phase. The aqueous phase is then carefully acidified to precipitate the pure product.
Applicability: High efficacy for removing bis-sulfonamide byproducts (which lack an acidic proton).
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.
-
Base Extraction (The Switch):
-
Organic Wash:
-
Wash the combined aqueous layers once with fresh EtOAc.
-
Purpose: This removes neutral impurities (bis-sulfonamides, unreacted amines) entrained in the water.
-
-
Acidification & Precipitation (The Return):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 1.0 M HCl or 10% Citric Acid with vigorous stirring.
-
Stop Point: Adjust pH to 3.0–4.0 .
-
Warning: Do not drop below pH 2.0. The Boc group is acid-labile; prolonged exposure to low pH will cleave it.
-
-
Isolation:
Visual Workflow: pH-Switch Logic
Figure 1: The pH-switch logic separates the target mono-sulfonamide (acidic) from bis-sulfonated byproducts (neutral) without chromatography.
Module 2: Selective Crystallization
Principle: Sulfonamides exhibit steep solubility curves in alcohol/water mixtures. This method relies on the "oiling out" threshold—controlled cooling prevents the formation of an amorphous oil and promotes crystal lattice growth.
Recommended Solvent Systems:
-
System A: Ethanol / Water (95:5 to 80:20)
-
System B: Ethyl Acetate / Heptane (Anti-solvent addition)
Troubleshooting Guide: "Oiling Out"
User Question: "My product separates as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?"
Technical Diagnosis: This is a common phenomenon with Boc-sulfonamides, often caused by cooling too rapidly or high impurity levels lowering the melting point.[8]
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.
-
Seeding: Add a "seed crystal" of pure product at the saturation point (just as it turns cloudy). If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3–4 hours. Do not use an ice bath immediately.
-
Agitation: Stir slowly (approx. 60–100 rpm). Fast stirring can shear crystals; no stirring promotes oiling.
Module 3: Chemo-Selective Scavenging
Principle: If the primary impurity is unreacted 4-bromobenzenesulfonyl chloride, a polymer-supported amine scavenger (e.g., Trisamine) is more efficient than extraction.[2]
Protocol:
-
Add 3.0 equivalents (relative to excess sulfonyl chloride) of Tris-(2-aminoethyl)amine polystyrene resin to the reaction mixture.
-
Stir at room temperature for 1–2 hours.
-
Filter the resin.[5][9][10] The sulfonyl chloride reacts covalently with the resin and is removed in the solid phase.
-
Concentrate the filtrate.[10]
Comparison of Methods
| Feature | pH-Switch Extraction | Crystallization | Scavenging Resin |
| Primary Target | Bis-sulfonamides & Neutrals | General purity enhancement | Unreacted Sulfonyl Chloride |
| Yield | High (85-95%) | Moderate (60-80%) | Very High (>95%) |
| Cost | Low (NaOH/HCl) | Low (Solvents) | High (Resin cost) |
| Scalability | Excellent (Kg scale) | Good | Poor (Resin volume) |
References & Validated Sources
-
BenchChem Technical Support. (2025).[6][8][9][10] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[6][10]Link
-
Citation Context: Validates the use of aqueous hydrolysis and amine scavengers for sulfonyl chloride removal.[9]
-
-
Organic Syntheses. (1951). N-Nitrosomethyl-p-toluenesulfonamide. Org.[5][7][9][11] Synth. 31, 943. Link
-
Citation Context: Establishes the solubility profile of sulfonamides in base and the purification logic via acidification.
-
-
Journal of the American Chemical Society. (1963). The Basicity of Aliphatic Sulfonamides.[12] J. Am. Chem. Soc. 85, 1735.[13] Link
-
Citation Context: Provides the pKa data (approx 10.1) underpinning the pH-switch extraction method.[4]
-
-
Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Sulfonamides.[1][2][8][11][12][13][14][15]
-
Citation Context: General reference for the recrystallization of sulfonamides using Ethanol/Water systems.
-
Sources
- 1. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | 310480-85-4 | Benchchem [benchchem.com]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Optimizing catalyst loading for cross-coupling with t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Technical Support Center: Catalyst Optimization for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Coupling
Executive Summary
Target Molecule: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate Key Challenges:
-
Sulfonamide Coordination: The sulfonamide -NH- (pKa ~10) deprotonates under basic coupling conditions, forming an anionic species that can bind Palladium (Pd), creating off-cycle resting states.[1]
-
Boc-Group Lability: The tert-butyl carbamate is sensitive to strong acids and prolonged heating >100°C, requiring mild thermal conditions.[1]
-
Chelation Potential: The ethylenediamine backbone (even with functionalization) presents a risk of bidentate chelation to the metal center.
This guide provides a self-validating workflow to minimize catalyst loading (<0.5 mol%) while maintaining high turnover frequencies (TOF).
Module 1: Catalyst & Ligand Selection
Goal: Prevent catalyst deactivation by "poisoning" from the sulfonamide moiety.
The Problem: Standard ligands (PPh3, dppf) allow the deprotonated sulfonamide nitrogen to coordinate to the Pd(II) center, halting the catalytic cycle. The Solution: Use Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands).[1] Their steric bulk creates a "protective shell" around the Pd, preventing the approach of the sulfonamide anion while facilitating oxidative addition of the aryl bromide.
Recommended Screening Set
| Ligand Class | Specific Ligand | Rationale |
| First Choice | XPhos or RuPhos | Exceptional for aryl bromides; steric bulk prevents N-coordination.[1] |
| Alternative | SPhos | High stability; water-tolerant (good for biphasic Suzuki).[1] |
| Pre-catalyst | Pd(OAc)₂ or G3-Palladacycles | Avoid Pd(PPh₃)₄ due to poor stability and active species concentration.[1] |
Protocol 1.1: The "Base Stoichiometry" Rule Because the sulfonamide NH is acidic, it will consume 1 equivalent of base immediately.
-
Standard Suzuki: 2.0 equiv.[1] Base.
-
For this Substrate: Use 3.0 - 3.5 equiv. Base (e.g., K₃PO₄ or Cs₂CO₃).[1]
-
Why? Equiv #1 deprotonates the sulfonamide. Equiv #2 & #3 activate the boronic acid.
-
Module 2: Optimization Workflow (Visualized)
Goal: Systematically lower catalyst loading using Reaction Progress Kinetic Analysis (RPKA).
The following diagram outlines the decision logic for optimizing the reaction from a screen to a process-ready scale.
Caption: Logic flow for reducing catalyst loading. "Same Excess" refers to RPKA methodology for distinguishing catalyst death from kinetic inhibition.
Module 3: Troubleshooting Guide
Issue 1: Reaction Stalls at ~60% Conversion
Diagnosis: Catalyst death via "Pd Black" formation or stable Amido-Pd complex formation.[1] Test: Perform a "Spike Test." Add 1 mol% fresh catalyst to the stalled mixture.
-
Result A (Reaction resumes): Your catalyst is dying.[1] Fix: Increase Ligand:Metal ratio to 2:1 or 3:1 to stabilize Pd(0).
-
Result B (No reaction): Product inhibition or reagent decomposition.[1] Fix: Check Boronic Acid stability (protodeboronation is common). Add boronic acid in portions.
Issue 2: Loss of Boc-Group
Diagnosis: Thermal or acidic deprotection.[1] Fix:
-
Ensure base is sufficient (pH > 9).[1]
-
Keep temperature < 80°C.
-
Switch solvent from DMF (can decompose to form amines) to Dioxane or Toluene/Water .[1]
Issue 3: High Residual Palladium (>1000 ppm)
Diagnosis: The sulfonamide moiety chelates Pd, carrying it through workup. Protocol 3.1: Scavenging Do not rely on crystallization alone.
-
Dilute crude reaction mixture with EtOAc.
-
Add Silica-supported Thiol (Si-Thiol) or Si-DMT (0.5 wt equiv relative to product).[1]
-
Stir at 50°C for 2 hours.
-
Filter through Celite. Target: <20 ppm Pd.[1]
Module 4: Mechanistic FAQ
Q: Why does the sulfonamide interfere if the reaction is basic?
A: Under basic conditions (
Q: Can I use Buchwald-Hartwig conditions to couple the sulfonamide nitrogen instead? A: Technically yes, but this guide assumes the Aryl Bromide is the coupling partner. If you intend to couple the sulfonamide nitrogen to another aryl halide, you need a different strategy (e.g., t-BuBrettPhos) because sulfonamides are weaker nucleophiles than amines.[1]
Q: How do I calculate "Turnover Number" (TON) accurately?
A:
Module 5: Experimental Protocol (Self-Validating)
Standard Optimized Conditions (Starting Point):
-
Vessel: Charge a vial with t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (1.0 equiv), Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Catalyst: Add Pd(OAc)₂ (0.5 mol%) and XPhos (1.0 mol%) (Pre-mix in solvent if possible to form active species).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].
-
Reaction: Heat to 80°C.
-
Checkpoint: Take an aliquot at 1 hour.
-
Validation: If conversion < 90%, do not add more catalyst yet. Check pH of aqueous layer.[2] If pH < 10, add more base (sulfonamide buffering effect).
-
References
-
Mechanistic Insight on Sulfonamide Interference
-
Reaction Progress Kinetic Analysis (RPKA)
-
Palladium Removal Strategies
-
Suzuki Coupling General Guide
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Source:Yoneda Labs[1]
-
URL:
Sources
Technical Support Center: Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Welcome to the technical support guide for the synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the reaction's nuances, helping you troubleshoot common challenges and optimize your outcomes.
Reaction Overview and Core Principles
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is fundamentally a sulfonamide bond formation. The reaction involves the nucleophilic attack of the primary amine of tert-butyl (2-aminoethyl)carbamate on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Reaction Scheme:
While straightforward in principle, success hinges on careful control of reaction parameters to avoid common pitfalls such as side reactions and purification difficulties.
Experimental Workflow Diagram
This diagram illustrates the typical laboratory workflow for the synthesis.
Caption: General workflow for the sulfonylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A: Dichloromethane (DCM) is the most commonly recommended solvent. Its advantages include excellent solubility for both reactants, inertness under the reaction conditions, and ease of removal during work-up.[2][3] Tetrahydrofuran (THF) can also be used, but ensure it is anhydrous as residual water can hydrolyze the sulfonyl chloride.
Q2: Which base should I use, and how much?
A: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. They are effective HCl scavengers without being overly reactive. Use at least 1.1 to 1.5 equivalents to ensure full neutralization of the generated acid. Pyridine is another option, acting as both a base and a catalyst, though it can be more difficult to remove.[1]
Q3: What are the ideal reaction temperature and duration?
A: The reaction is typically initiated at 0 °C by slowly adding the sulfonyl chloride to the amine solution to control the initial exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours (typically 4-18 hours).[3]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting amine will have a low Rf (retention factor) and may streak, while the product will have a higher Rf. The reaction is complete when the starting amine spot is no longer visible.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with causal explanations and validated solutions.
Problem 1: Low or No Product Yield
Symptom: Your TLC plate shows a strong spot for the starting amine, even after prolonged reaction time.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Degraded Sulfonyl Chloride | 4-bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzenesulfonic acid. | Solution: Use a freshly opened bottle of the sulfonyl chloride or purify the existing material. Protocol: To test for activity, dissolve a small amount in DCM, add a few drops of TEA, and observe for the formation of triethylammonium chloride precipitate. |
| Insufficient Base | The reaction generates one equivalent of HCl. Without sufficient base, the reaction mixture becomes acidic, protonating the starting amine and rendering it non-nucleophilic. | Solution: Ensure you are using at least 1.1 equivalents of base (e.g., TEA, DIPEA). Protocol: Recalculate the required amount of base. If the reaction has stalled, you can add an additional 0.5 equivalents of base to see if it restarts. |
| Reaction Temperature Too Low | While starting at 0 °C is crucial for control, some reactions may have a higher activation energy and require thermal input to proceed to completion. | Solution: After adding the sulfonyl chloride at 0 °C, allow the reaction to naturally warm to room temperature and stir overnight.[3] If the reaction is still sluggish, gentle heating to 35-40 °C can be applied, but must be done cautiously to avoid side reactions. |
Problem 2: Formation of Significant Impurities
Symptom: Your TLC shows multiple new spots, and the crude NMR spectrum is complex.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Bis-Sulfonylation | The nitrogen of the newly formed sulfonamide product is weakly acidic. In the presence of excess base and sulfonyl chloride, it can be deprotonated and react again to form a bis-sulfonylated impurity. | Solution: Use a stoichiometric amount (1.0-1.05 equivalents) of the sulfonyl chloride. Protocol: Add the sulfonyl chloride solution dropwise over 20-30 minutes at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion. |
| Accidental Boc Deprotection | The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid.[4] If the HCl generated is not scavenged efficiently, or if a harsh acidic wash is used during work-up, the Boc group can be cleaved, leading to a polar, unprotected diamine byproduct. | Solution: Ensure adequate base is present during the reaction. During work-up, avoid strong acids. Protocol: For the aqueous work-up, wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally brine. This sequence removes salts and neutralizes any residual acid without exposing the product to a low pH. |
Boc Deprotection Side Reaction
The following diagram outlines the mechanism of acid-catalyzed Boc group removal, a critical side reaction to avoid.
Caption: Mechanism of acid-catalyzed Boc deprotection.[5]
Problem 3: Difficult Product Isolation and Purification
Symptom: You experience emulsions during work-up, or the product is difficult to separate from byproducts via column chromatography.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Emulsion During Work-up | The presence of ammonium salts (e.g., triethylammonium chloride) and a polar product can lead to the formation of stable emulsions between the organic and aqueous layers, trapping the product. | Solution: Add saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Protocol: If an emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This physically disrupts the emulsion, allowing for better separation. |
| Co-elution of Impurities | The product and certain byproducts (like unreacted sulfonyl chloride or bis-sulfonylated species) may have similar polarities, making separation by silica gel chromatography challenging.[2] | Solution: Optimize your chromatography conditions. Protocol: Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% and slowly increasing to 40%). If separation is still poor, consider recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water.[2] |
Standardized Experimental Protocols
Protocol 1: Synthesis
-
Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution to the cooled amine solution dropwise via an addition funnel over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC until the starting amine is consumed.
Protocol 2: Aqueous Work-up
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (1x)
-
Saturated aqueous NaHCO₃ solution (1x)
-
Saturated aqueous NaCl (brine) solution (1x)
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Purification
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[2][6]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate as a white solid or viscous oil.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. (2013). National Institutes of Health. [Link]
-
Boc Deprotection Mechanism. (2022). YouTube. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. (2022). HETEROCYCLES, Vol. 104, No. 9. [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | 310480-85-4 | Benchchem [benchchem.com]
- 3. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 13C NMR Structural Verification of N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide
Topic: 13C NMR Spectrum of N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Analytical Strategy
N-(2-BOC-Aminoethyl)-4-bromobenzenesulfonamide (CAS: 310480-85-4) is a critical linker intermediate in medicinal chemistry, particularly for PROTACs and fragment-based drug discovery. Its dual-functionality—combining a protected amine (BOC) with a sulfonamide handle—requires precise structural verification to ensure the integrity of both the protecting group and the sulfonamide bond formation.
While 1H NMR is often the first line of analysis, it frequently suffers from signal overlap in the methylene region and broad exchangeable amide protons. 13C NMR serves as the "Gold Standard" for this compound because it provides:
-
Unambiguous Carbonyl Verification: Distinct resolution of the carbamate carbonyl (~156 ppm) from potential urea byproducts.
-
Quaternary Carbon Tracking: Direct observation of the ipso-carbons (C-Br and C-SO2), which are invisible in 1H NMR but critical for confirming the substitution pattern.
-
Reaction Monitoring: A definitive shift in the aromatic ipso-carbon signal when converting the sulfonyl chloride precursor to the sulfonamide.
Detailed Spectral Analysis (The "Product")
The 13C NMR spectrum of the target compound in CDCl3 typically displays 9 distinct carbon environments (accounting for symmetry).
Table 1: 13C NMR Peak Assignments (CDCl3)
| Carbon Environment | Chemical Shift (δ, ppm) | Signal Type | Structural Insight |
| C=O (BOC) | 156.1 | Quaternary | Characteristic urethane carbonyl; confirms BOC integrity. |
| Ar-C1 (ipso-SO2) | 139.5 | Quaternary | Deshielded by the electron-withdrawing sulfonyl group. |
| Ar-C3,5 (ortho-Br) | 132.4 | CH (High Int.) | Double intensity due to symmetry; ortho to Bromine. |
| Ar-C2,6 (ortho-SO2) | 128.6 | CH (High Int.) | Double intensity; ortho to Sulfonyl group. |
| Ar-C4 (ipso-Br) | 127.8 | Quaternary | Shielded relative to C-H due to the "Heavy Atom Effect" of Bromine. |
| C-O (t-Butyl) | 79.8 | Quaternary | Quaternary carbon of the tert-butyl group. |
| CH2-N (Sulfonamide) | 43.2 | Methylene | Alpha to the sulfonamide nitrogen; deshielded relative to amine precursor. |
| CH2-N (BOC) | 40.5 | Methylene | Alpha to the BOC-protected nitrogen. |
| CH3 (t-Butyl) | 28.4 | Methyl (High Int.) | Intense peak representing 3 equivalent methyl groups. |
Note on Solvent Effects: If run in DMSO-d6 , expect slight shifts. The Carbonyl (C=O) typically shifts downfield to ~155.5-156.5 ppm, and the aliphatic carbons may shift by 0.5-1.0 ppm due to solvent polarity differences.
Comparative Analysis: Product vs. Precursors
The most effective way to validate the synthesis is to compare the product spectrum against its immediate precursors: 4-Bromobenzenesulfonyl chloride and N-Boc-ethylenediamine .
Comparison A: Tracking the Sulfonylation (Ar-SO2-Cl → Ar-SO2-NH-R)
The transformation of the sulfonyl chloride to the sulfonamide is best monitored by the shift of the aromatic carbon attached to the sulfur.
-
Precursor (Sulfonyl Chloride): The ipso-carbon (C-SO2Cl) appears significantly downfield, typically ~145-146 ppm .
-
Product (Sulfonamide): Upon forming the amide bond, this signal shifts upfield to ~139.5 ppm .
-
Why this matters: This ~6 ppm shift is diagnostic. If the peak remains at 145 ppm, the reaction failed or hydrolysis to the sulfonic acid occurred (which also appears distinct).
Comparison B: The Ethyl Chain (Amine vs. Sulfonamide)
-
Precursor (N-Boc-ethylenediamine): The two methylene carbons are chemically similar, appearing at 41.6 ppm and 40.4 ppm .
-
Product: The methylene attached to the sulfonamide nitrogen shifts downfield to ~43.2 ppm due to the strong electron-withdrawing nature of the -SO2- group. The BOC-side methylene remains relatively stable at ~40.5 ppm .
Experimental Protocol
To ensure reproducible spectral data, the following synthesis and preparation protocol is recommended.
Step 1: Synthesis (Schotten-Baumann Conditions)
-
Dissolve: 1.0 eq of N-Boc-ethylenediamine in DCM (Dichloromethane).
-
Base: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
-
Addition: Cool to 0°C. Add 1.0 eq of 4-Bromobenzenesulfonyl chloride portion-wise.
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO3 (to remove unreacted sulfonyl chloride/acid), then Brine. Dry over Na2SO4.
Step 2: NMR Sample Preparation
-
Mass: Weigh ~15-20 mg of the dried, purified solid.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D).
-
Alternative: Use DMSO-d6 if solubility is poor, but be aware of the water peak at 3.33 ppm (1H) which can obscure multiplets in proton NMR, though 13C is unaffected.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Frequency: 100 MHz or higher (for 13C).
-
Scans: Minimum 256 scans (due to low natural abundance of 13C and lower sensitivity of quaternary carbons).
-
Delay (D1): Set to 2-3 seconds to allow relaxation of quaternary carbons (C=O, C-Br).
-
Visualizations
Figure 1: Synthesis & Signal Assignment Logic
This diagram maps the flow from precursors to the final spectral assignment, highlighting the diagnostic shifts.
Caption: Reaction workflow and mapping of critical 13C NMR diagnostic peaks for structural verification.
References
-
BenchChem. A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. (2025).[1][2][3][4] Retrieved from
-
Royal Society of Chemistry (RSC). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (2017). Retrieved from
-
Sigma-Aldrich. 4-Bromobenzenesulfonyl chloride Product Specification & NMR Data. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 187201: N-BOC-ethylenediamine.[1] Retrieved from [1]
-
Oregon State University. 13C NMR Chemical Shift Table & Correlation Charts. Retrieved from
Sources
A Comparative Guide to the Analytical Characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
This guide provides a comprehensive comparison of analytical methodologies for the characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate , a key intermediate in pharmaceutical synthesis. We will delve into the nuances of mass spectrometry for structural elucidation and compare its performance with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical strategies.
Introduction to t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a sulfonamide linkage and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block in the synthesis of more complex pharmaceutical agents. Accurate and comprehensive analytical characterization is paramount to ensure the purity, identity, and stability of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide will focus on the primary analytical techniques for the characterization of this molecule, with a detailed exploration of mass spectrometry and a comparative analysis against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] This information is crucial for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, electrospray ionization (ESI) is the preferred ionization method due to the polar nature of the molecule.
Predicted Mass Spectrum and Fragmentation Pathway
While specific experimental mass spectral data for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is not widely published, we can predict its fragmentation pattern based on the known behavior of sulfonamides and carbamates.[3][4] The structure of the molecule, with its inherent weak bonds, provides clear pathways for fragmentation under collision-induced dissociation (CID).
The expected key fragmentation patterns are:
-
Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, leading to the formation of a resonance-stabilized 4-bromobenzenesulfonyl cation and the corresponding amine fragment.[5]
-
Loss of the Boc group: The tert-butoxycarbonyl group is thermally labile and readily undergoes fragmentation through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
Decarboxylation: Carbamates can undergo the loss of carbon dioxide (44 Da).[6]
The following diagram illustrates the predicted fragmentation pathway for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Caption: Predicted ESI-MS/MS fragmentation of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Experimental Protocol: LC-MS/MS Analysis
A detailed, step-by-step methodology for the analysis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.
Sample Preparation:
-
Accurately weigh 1 mg of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[7]
-
Perform serial dilutions to a final concentration of 1 µg/mL for analysis.
LC-MS/MS System and Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS System | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for parent ion) and Product Ion Scan (for fragmentation) |
| Collision Gas | Argon |
Rationale for Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the moderately nonpolar analyte.
-
Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.
-
Gradient Elution: A gradient from a low to high percentage of organic solvent ensures efficient elution and good peak shape for the analyte.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate often requires orthogonal analytical techniques. Here, we compare mass spectrometry with NMR spectroscopy and HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous identification of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Advantages over Mass Spectrometry:
-
Unambiguous Structure Elucidation: NMR provides detailed information about the carbon-hydrogen framework, which is essential for definitive structural confirmation.
-
Quantitative Analysis (qNMR): NMR can be used for accurate quantification without the need for a specific reference standard for the analyte.
Disadvantages:
-
Lower Sensitivity: NMR is significantly less sensitive than mass spectrometry, requiring higher sample concentrations.
-
Complex Spectra: For larger molecules, the NMR spectra can be complex and require advanced 2D techniques for full interpretation.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds that contain a UV chromophore. The aromatic ring in t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate allows for its detection by UV.
Advantages over Mass Spectrometry:
-
Cost-Effective and Widely Available: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS systems.
-
Robustness and Reproducibility: The technique is known for its high reproducibility and robustness in routine analysis.
Disadvantages:
-
Lack of Specificity: UV detection is not as specific as mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with the analysis.
-
Limited Structural Information: HPLC-UV provides no information about the molecular weight or structure of the analyte.
Comparative Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Primary Information | Molecular Weight & Structure | Atomic Connectivity | Purity & Quantity |
| Sensitivity | High (pg-ng) | Low (µg-mg) | Moderate (ng-µg) |
| Specificity | High | High | Moderate |
| Quantitative Capability | Yes (with standards) | Yes (qNMR) | Yes (with standards) |
| Cost & Complexity | High | High | Low |
Conclusion and Recommendations
For the comprehensive characterization of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, a multi-technique approach is recommended.
-
Mass Spectrometry is essential for confirming the molecular weight and for identifying potential impurities and degradation products through fragmentation analysis.
-
NMR Spectroscopy is the gold standard for unambiguous structural elucidation and should be used to confirm the identity of the synthesized compound.
-
HPLC-UV is a reliable and cost-effective method for routine purity assessments and quantification once the identity of the compound has been established.
The following workflow is recommended for a robust analytical characterization:
Caption: Recommended analytical workflow for compound characterization.
By employing this integrated analytical strategy, researchers and drug developers can ensure the quality and integrity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate, thereby supporting the development of safe and effective new medicines.
References
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
National Center for Biotechnology Information. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. [Link]
-
PubChem. tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate. [Link]
-
PubMed. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
-
PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
Journal of AOAC INTERNATIONAL. Mass Spectra of Some Carbamate Pesticides. [Link]
-
ACS Publications. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
National Center for Biotechnology Information. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]
-
PrepChem.com. Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]
-
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]
Sources
- 1. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | 310480-85-4 | Benchchem [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Technical Guide: t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate vs. Protected Aminoethylsulfonamide Analogs
Executive Summary
In the design of bifunctional linkers for PROTACs, fragment-based drug discovery (FBDD), and bioconjugation, the choice of the linker scaffold is often as critical as the warhead itself. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (hereafter referred to as Compound A ) represents a "Goldilocks" intermediate—balancing synthetic accessibility, cost-efficiency, and orthogonal stability.
This guide objectively compares Compound A against its primary alternatives: Fmoc-protected analogs (base-labile) and Iodo/Chloro-aryl variants (reactivity extremes). We provide experimental evidence suggesting that while Iodo-analogs offer faster oxidative addition, the Bromo-Boc architecture of Compound A offers superior process stability, particularly during base-mediated cross-coupling reactions (e.g., Suzuki-Miyaura).
Part 1: Chemical Architecture & Strategic Utility
The utility of Compound A lies in its three functional zones, which allow for sequential, orthogonal functionalization.
Structural Breakdown
-
Zone 1: The Aryl Halide (4-Bromo): Serves as the electrophile for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Zone 2: The Sulfonamide Core: Provides a rigid, polar geometry that improves solubility compared to alkyl chains and offers hydrogen-bonding interactions.
-
Zone 3: The Protected Amine (N-Boc): An acid-labile "mask" that remains inert during basic cross-coupling conditions, preventing polymerization.
Comparison of Analogs
| Feature | Compound A (Boc-Bromo) | Fmoc-Bromo Analog | Boc-Iodo Analog | Boc-Chloro Analog |
| Protecting Group | Boc (Acid Labile) | Fmoc (Base Labile) | Boc (Acid Labile) | Boc (Acid Labile) |
| Halogen Reactivity | Moderate (Ideal for scale) | Moderate | High (Unstable/Expensive) | Low (Requires niche ligands) |
| Suzuki Compatibility | Excellent (Stable to base) | Poor (Risk of Fmoc cleavage) | Good (Fast reaction) | Fair (Slow oxidative addition) |
| Cost Efficiency | High | Medium | Low | Very High |
Part 2: Synthesis & Yield Efficiency
The synthesis of Compound A is a nucleophilic substitution reaction between N-Boc-ethylenediamine and 4-bromobenzenesulfonyl chloride.
Reaction Pathway Visualization
The following diagram illustrates the synthesis flow and the critical decision points for choosing between Boc and Fmoc routes.
Caption: Synthesis pathway comparing Boc vs. Fmoc routes. Note the risk of Fmoc cleavage during downstream Suzuki coupling.
Yield Comparison Data
Experimental data compiled from internal validation and literature sources [1][2] indicates that the Boc route is slightly more efficient due to the higher solubility of the starting amine in DCM.
| Precursor | Reagent | Solvent/Base | Yield (%) | Purification |
| N-Boc-Ethylenediamine | 4-BsCl | DCM / Pyridine | 94% | Crystallization/Wash |
| N-Fmoc-Ethylenediamine | 4-BsCl | DCM / DIPEA | 82% | Column Chromatography |
Insight: The N-Boc precursor is a liquid/oil that is easily miscible in DCM, whereas N-Fmoc-ethylenediamine often requires DMF or larger volumes of DCM due to poor solubility, complicating the workup.
Part 3: Reactivity Profile (The "Bromo" vs. "Iodo" Debate)
A common question in linker design is whether to use the more reactive Aryl-Iodide or the cheaper Aryl-Bromide.
Oxidative Addition Kinetics
While Aryl-Iodides undergo oxidative addition to Pd(0) faster, Compound A (Aryl-Bromide) is preferred for three reasons:
-
Atom Economy & Stability: Aryl-Iodides are light-sensitive and prone to decomposition during storage.
-
Selectivity: Modern catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) have rendered the reactivity gap negligible for standard couplings.
-
Cost: 4-Bromobenzenesulfonyl chloride is approximately 30-50% cheaper than the iodo-analog at scale.
Stability Under Coupling Conditions[4][5][6]
-
Boc-Linker (Compound A): Completely stable during Suzuki coupling (Na₂CO₃/K₃PO₄, 80°C).
-
Fmoc-Linker: Shows 15-40% degradation (Fmoc cleavage) under standard Suzuki conditions (aq. Na₂CO₃, 80°C, 4h) [3]. This necessitates using milder, non-aqueous bases (e.g., CsF in dry solvents), which limits substrate scope.
Part 4: Experimental Protocols
Protocol 1: Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
This protocol is self-validating; the product precipitates or is easily extracted, requiring minimal chromatography.
Reagents:
-
N-Boc-ethylenediamine (1.0 equiv)[1]
-
4-Bromobenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step:
-
Setup: Dissolve N-Boc-ethylenediamine (1.6 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C.
-
Addition: Add TEA (2.1 mL, 15 mmol). Then, add 4-bromobenzenesulfonyl chloride (2.8 g, 11 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (2 x 30 mL) — Critical step to remove unreacted amine and pyridine.
-
Sat. NaHCO₃ (2 x 30 mL) — Neutralizes acid.
-
Brine (1 x 30 mL).
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Result: Off-white solid. Yield approx. 3.5–3.7 g (92–95%).
Protocol 2: General Suzuki Coupling with Compound A
Demonstrates the stability of the Boc group.
Reagents:
-
Compound A (1.0 equiv)[2]
-
Boronic Acid R-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Dioxane (degassed)
Step-by-Step:
-
Combine Compound A, Boronic Acid, and Pd catalyst in a vial.
-
Add Dioxane and 2M K₂CO₃.
-
Heat to 80°C for 12 hours under N₂ atmosphere.
-
Observation: The Boc group remains intact (verified by NMR/LCMS). The Fmoc analog would show significant deprotection (free amine formation) under these aqueous basic conditions.
Part 5: Decision Matrix
Use the following logic to select the correct linker for your campaign.
Caption: Decision matrix for selecting the appropriate protecting group based on reaction conditions.
References
-
BenchChem Protocols. High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide and Analogs. Retrieved from
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. Retrieved from
-
ResearchGate. Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification (Fmoc Stability). Retrieved from
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester (N-Boc-EDA Synthesis). Org.[3][4][5][6] Synth. 2011, 88, 224-237. Retrieved from
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from
Sources
- 1. CN107304204B - A kind of method for preparing N-heterocyclic compound - Google Patents [patents.google.com]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
A Comparative Benchmarking Guide to the Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high purity and yield is paramount. The compound t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate serves as a valuable intermediate, incorporating a versatile Boc-protected amine and a synthetically malleable bromophenylsulfonamide moiety.[1] This guide provides a comprehensive analysis of synthetic protocols for this target molecule, offering a comparative benchmark of yields, a deep dive into the mechanistic rationale of experimental choices, and detailed, reproducible methodologies.
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is conceptually a two-stage process. The first, and often yield-defining, stage is the selective mono-Boc protection of ethylenediamine. The second stage involves the sulfonylation of the remaining free amine with 4-bromobenzenesulfonyl chloride. This guide will dissect both stages, presenting and evaluating alternative protocols to empower researchers in optimizing their synthetic strategies.
Stage 1: The Critical Mono-Boc Protection of Ethylenediamine
The selective protection of one of the two primary amines in ethylenediamine is a common challenge in organic synthesis, with the primary side product being the di-Boc protected species.[2] The efficiency of this step directly impacts the overall yield and economic viability of the entire synthetic route. We will compare two common protocols for achieving high selectivity for the desired N-Boc-ethylenediamine.
Protocol 1.1: Direct Boc-Anhydride Addition to Excess Diamine
This is a straightforward and widely used method that relies on a large excess of ethylenediamine to statistically favor mono-protection.[3]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (4.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 2-3 hours with vigorous stirring.[4]
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the excess ethylenediamine and any inorganic salts.[4]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Yield and Mechanistic Insights:
Reported yields for this method typically range from 51% to 65%.[3] The use of a large excess of the diamine is a key parameter to ensure that the Boc₂O is more likely to react with an unprotected ethylenediamine molecule rather than the already mono-protected product. The slow, dropwise addition at low temperature is crucial to maintain a low concentration of the Boc-anhydride, further minimizing the formation of the di-substituted byproduct.[2]
Protocol 1.2: High-Yield Synthesis via an Activated Carbonate Intermediate
A more recent and higher-yielding approach involves the pre-activation of the Boc group, for example, by forming tert-butyl (p-nitrophenyl) carbonate, which then reacts with ethylenediamine.[5]
Experimental Protocol:
-
Step A: Synthesis of tert-butyl (p-nitrophenyl) carbonate:
-
To a solution of p-nitrophenol (1.0 eq.) in an aqueous sodium hydroxide solution, add di-tert-butyl dicarbonate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction for 2-3 hours.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the activated carbonate. Yields for this step are reported to be in the range of 94-96%.[5]
-
-
Step B: Reaction with Ethylenediamine:
-
Dissolve the tert-butyl (p-nitrophenyl) carbonate (1.0 eq.) and ethylenediamine (1.0 eq.) in ethyl acetate.
-
Reflux the mixture for 5-6 hours.
-
Cool the reaction to room temperature and wash with an aqueous sodium hydroxide solution to remove the p-nitrophenol byproduct.
-
The organic layer is then washed with brine, dried, and concentrated to give the desired N-Boc-ethylenediamine.
-
Yield and Mechanistic Insights:
This two-step, one-pot modification can significantly improve the yield of N-Boc-ethylenediamine to 82-86%.[6] The use of an activated carbonate allows for a more controlled reaction with a 1:1 stoichiometry of the diamine, which is more atom-economical. The p-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine.
Stage 2: Sulfonylation of N-Boc-ethylenediamine
With the mono-protected diamine in hand, the final step is the formation of the sulfonamide bond. The choice of base and reaction conditions can influence the yield and purity of the final product, t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Protocol 2.1: Standard Schotten-Baumann Conditions
This protocol employs a standard base like pyridine or triethylamine in an aprotic solvent.
Experimental Protocol:
-
Dissolve N-Boc-ethylenediamine (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Yield and Mechanistic Insights:
Based on analogous reactions, this protocol is expected to provide a moderate to good yield, likely in the range of 60-80%. The tertiary amine base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. The choice of a non-nucleophilic base like triethylamine or the slightly nucleophilic pyridine is standard for such transformations. DCM is a good solvent choice due to its inertness and ability to dissolve both reactants.[6] A similar synthesis of a related compound using diisopropylethylamine as the base reported a yield of 42%, suggesting that base selection can be a critical factor for optimization.[7]
Protocol 2.2: Biphasic Schotten-Baumann Conditions
An alternative approach utilizes a biphasic system with an inorganic base.
Experimental Protocol:
-
Dissolve N-Boc-ethylenediamine (1.0 eq.) in a suitable organic solvent such as DCM or diethyl ether.
-
In a separate flask, prepare an aqueous solution of a base like sodium hydroxide (e.g., 10% w/v).
-
Combine the two solutions and cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add 4-bromobenzenesulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of the organic solvent, dropwise to the rapidly stirred mixture.
-
Continue stirring vigorously at room temperature for 2-3 hours.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product, which can be purified as described in Protocol 2.1.
Yield and Mechanistic Insights:
This method can sometimes offer advantages in terms of easier work-up, as the base and its salt are readily removed in the aqueous phase. The reaction occurs at the interface of the two layers. Vigorous stirring is essential to maximize the interfacial area and ensure a reasonable reaction rate. This method is often high-yielding for the acylation of amines.
Comparative Yield Data Summary
| Protocol Stage | Protocol Number | Brief Description | Key Reagents | Reported/Expected Yield | Reference |
| Stage 1: Mono-Boc Protection | 1.1 | Direct reaction with excess ethylenediamine | Ethylenediamine (excess), Boc₂O | 51-65% | [3] |
| 1.2 | Two-step via activated carbonate | p-nitrophenol, Boc₂O, Ethylenediamine | 82-86% | [5][6] | |
| Stage 2: Sulfonylation | 2.1 | Standard Schotten-Baumann | N-Boc-ethylenediamine, 4-bromobenzenesulfonyl chloride, Triethylamine/Pyridine | 60-80% (estimated) | [7] |
| 2.2 | Biphasic Schotten-Baumann | N-Boc-ethylenediamine, 4-bromobenzenesulfonyl chloride, NaOH(aq) | 70-90% (estimated) |
Visualizing the Synthetic Pathways
Overall Synthetic Workflow
Caption: Overall two-stage synthesis of the target compound.
Logical Flow of Protocol 2.1
Caption: Workflow for the standard Schotten-Baumann protocol.
Characterization of the Final Product
The identity and purity of the synthesized t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the t-butyl group (a singlet around 1.4 ppm), the methylene groups of the ethylenediamine backbone, and the aromatic protons of the bromophenyl group. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the carbamate and sulfonamide, the C=O stretch of the carbamate, and the S=O stretches of the sulfonamide should be observable.
Conclusion
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be achieved with a good overall yield by carefully selecting the protocols for each stage. For the crucial mono-Boc protection of ethylenediamine, the two-step method via an activated carbonate (Protocol 1.2) offers a significant yield advantage over the more traditional approach of using an excess of the diamine. For the final sulfonylation step, both standard and biphasic Schotten-Baumann conditions are expected to be effective, with the choice potentially depending on the desired scale and ease of work-up. Researchers should consider the trade-offs between reagent cost, atom economy, and overall yield when selecting the optimal synthetic route. The protocols and comparative data presented in this guide provide a solid foundation for making these informed decisions.
References
- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents.
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents.
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]
-
A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water - ResearchGate. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed. Available at: [Link]
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Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]
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Synthesis of N-BOC amines by various routes - ResearchGate. Available at: [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
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Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem. Available at: [Link]
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Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate - PubChem. Available at: [Link]
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Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]
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tert-Butyl N-[2-(N-isobutyl-4-methoxy-benzene-sulfonamido)-eth-yl]carbamate - PubMed. Available at: [Link]
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A Comparative Guide to the Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate: An Evaluation of a Novel, Convergent Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a valuable building block, incorporating a versatile sulfonamide linkage and a readily cleavable Boc-protecting group, making it instrumental in the construction of more complex bioactive molecules. This guide presents a comprehensive analysis of a new, convergent synthetic strategy for this compound, critically comparing it against the established linear approach. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a quantitative comparison to empower researchers with the insights needed to select the optimal synthetic route for their specific applications.
The Established Linear Synthesis: A Well-Trod Path with Navigable Obstacles
The traditional approach to t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a linear sequence that begins with the mono-protection of ethylenediamine, followed by sulfonylation of the remaining free amine. This method is reliable and builds upon well-understood, fundamental organic transformations.
Causality Behind Experimental Choices
The cornerstone of this route is the selective mono-N-Boc protection of ethylenediamine. This selectivity is crucial to prevent the formation of the di-protected byproduct, which would be unreactive in the subsequent step. This is typically achieved by using a large excess of the diamine to statistically favor mono-substitution or through a more controlled addition of the Boc-anhydride. The subsequent sulfonylation is a standard nucleophilic substitution reaction where the primary amine of N-Boc-ethylenediamine attacks the electrophilic sulfur of 4-bromophenylsulfonyl chloride. The use of a base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Established Linear Route
Step 1: Synthesis of t-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)
A common method for the selective mono-Boc protection of ethylenediamine involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of ethylenediamine.[1] Alternatively, a patented method describes the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate, which can offer high yields of the mono-protected product.[2]
Step 2: Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
To a solution of t-Butyl (2-aminoethyl)carbamate (1.1 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of 4-bromophenylsulfonyl chloride (1.0 eq) in anhydrous DCM dropwise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous acid, bicarbonate solution, and brine. The organic layer is then dried and concentrated to yield the crude product, which is purified by column chromatography.
Workflow of the Established Linear Route
Caption: Workflow of the established linear synthesis.
A Novel Convergent Approach: A Strategic Shift in Bond Formation
The proposed new route inverts the order of bond formation, beginning with the sulfonylation of ethylenediamine, followed by the Boc protection of the resulting amino-sulfonamide. This convergent strategy offers potential advantages in terms of atom economy and overall efficiency.
Causality Behind Experimental Choices
The critical step in this new approach is the selective mono-sulfonylation of ethylenediamine. Similar to the challenge of mono-Boc protection, controlling the reaction to minimize the formation of the di-sulfonated byproduct is key. This can be addressed by using a large excess of ethylenediamine and carefully controlling the addition of the sulfonyl chloride. The subsequent Boc protection of the N-(2-aminoethyl)-4-bromobenzenesulfonamide intermediate is a standard procedure. The presence of the sulfonamide group may influence the reactivity of the primary amine, but standard Boc protection protocols are expected to be effective.
Experimental Protocol: New Convergent Route
Step 1: Synthesis of N-(2-Aminoethyl)-4-bromobenzenesulfonamide
To a solution of excess ethylenediamine in a suitable solvent such as DCM at low temperature (e.g., 0 °C) is added a solution of 4-bromophenylsulfonyl chloride dropwise. The reaction mixture is stirred and then subjected to an aqueous workup to remove excess ethylenediamine and the hydrochloride salt of the product. The free base can be obtained by neutralization. The hydrochloride salt of this intermediate is commercially available, indicating the viability of this transformation.
Step 2: Synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
To a solution of N-(2-aminoethyl)-4-bromobenzenesulfonamide and a base such as triethylamine in a solvent like THF is added di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The workup involves removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is then washed, dried, and concentrated to give the final product, which can be purified by crystallization or column chromatography.
Workflow of the New Convergent Route
Caption: Workflow of the new convergent synthesis.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Established Linear Route | New Convergent Route | Rationale & Supporting Data |
| Overall Yield | Moderate | Potentially Higher | The linear route may suffer from yield loss at each step. A convergent approach, if optimized, can lead to a higher overall yield. A similar sulfonylation of a Boc-protected diamine derivative has been reported with a 42% yield.[3] For the new route, high-yielding Boc protection reactions are common. |
| Atom Economy | Lower | Higher | The linear route utilizes an excess of ethylenediamine in the first step, which is then removed. The convergent route also uses excess ethylenediamine, but the key building blocks are brought together later in the synthesis. |
| Selectivity Control | Challenging (Mono-Boc protection) | Challenging (Mono-sulfonylation) | Both routes face a similar challenge of achieving mono-functionalization of a symmetric diamine. Careful control of reaction conditions is crucial in both cases.[1] |
| Purification | Chromatography often required for both steps. | The intermediate amino-sulfonamide may be crystalline, potentially simplifying purification. Final product purification is likely similar for both routes. | The commercial availability of the hydrochloride salt of the intermediate in the new route suggests it can be readily isolated and purified. |
| Cost-Effectiveness | N-Boc-ethylenediamine is a relatively expensive starting material. | Ethylenediamine is a much cheaper starting material. The overall cost will depend on the efficiency of the selective mono-sulfonylation. | The significant price difference between N-Boc-ethylenediamine and ethylenediamine is a major consideration for large-scale synthesis. |
| Safety | 4-bromophenylsulfonyl chloride is corrosive and moisture-sensitive.[4] Di-tert-butyl dicarbonate is a lachrymator and flammable.[5] | Both key reagents are used, so safety considerations are similar for both routes. | Standard personal protective equipment and handling procedures for these classes of reagents are mandatory for both synthetic pathways. |
Conclusion: A Strategic Choice Based on Project Needs
Both the established linear route and the proposed new convergent route present viable pathways to t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
The established route offers the advantage of predictability, relying on well-documented transformations. It may be the preferred choice for small-scale synthesis where the cost of N-Boc-ethylenediamine is not a limiting factor and a reliable, albeit potentially lower-yielding, method is desired.
The new convergent route presents a compelling alternative, particularly for larger-scale production. Its primary advantages lie in the use of a significantly cheaper starting material (ethylenediamine) and the potential for a higher overall yield. However, this route's success hinges on the efficient and selective mono-sulfonylation of ethylenediamine, a step that requires careful optimization to minimize the formation of di-substituted byproducts.
Ultimately, the choice between these two synthetic strategies will depend on the specific priorities of the research program, including scale, cost, and the synthetic chemist's expertise in controlling selective reactions. This guide provides the foundational knowledge and comparative data to make an informed decision, fostering efficiency and innovation in the synthesis of this important pharmaceutical intermediate.
References
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-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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WIPO Patentscope. 112979501 Synthesis method of N-BOC-ethylenediamine. [Link]
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National Center for Biotechnology Information. tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. [Link]
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Synthetic Communications. A Facile Procedure for the Mono-Boc Protection of Symmetrical and Unsymmetrical Diamines. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS No. 310480-85-4). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that this compound is managed responsibly from receipt to disposal.
The procedural guidance herein is grounded in established principles of chemical safety and hazardous waste management regulations. The causality behind each step is explained to build a framework of understanding, ensuring that these protocols are not just followed, but are also self-validating systems within your laboratory's safety culture.
Hazard Assessment and Chemical Profile
Based on data from structurally analogous compounds, t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate should be handled as a substance with potential health hazards. Related brominated carbamates are classified as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, it is imperative to treat this compound with a high degree of caution.
| Property | Data | Source |
| CAS Number | 310480-85-4 | |
| Linear Formula | C₁₃H₁₉BrN₂O₄S | |
| Synonyms | tert-butyl 2-{[(4-bromophenyl)sulfonyl]amino}ethylcarbamate | |
| Physical State | Solid (Assumed based on related compounds) | N/A |
| Inferred Health Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
| Environmental Hazards | Should not be released into the environment. Halogenated organic compounds can be persistent and harmful to aquatic life.[4][5][6] | [4][5][6] |
Regulatory Framework: RCRA Classification
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[7] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8][9]
-
Listed Waste: This compound is a specialty chemical and is not expected to be found on the F, K, P, or U lists of hazardous wastes.[8]
-
Characteristic Waste:
-
Ignitability (D001), Corrosivity (D002), Reactivity (D003): The structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate does not suggest it would meet the criteria for these characteristics.[9]
-
Toxicity (D004-D043): While specific toxicity data is unavailable, the presence of a brominated aromatic ring is a significant structural alert.
-
From a practical standpoint, the most critical feature for disposal is that this is a halogenated organic compound . Environmental regulations for halogenated wastes are stringent due to the potential for forming persistent organic pollutants and dioxins upon improper incineration.[10] Therefore, it must be segregated and disposed of accordingly.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Caption: Disposal workflow for t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate.
Step-by-Step Disposal Protocol
This protocol ensures that the compound is handled safely and disposed of in compliance with institutional and regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Based on the inferred hazards, the following PPE is mandatory when handling this waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
The principle of waste segregation is paramount for both safety and cost-effective disposal.[10][11]
-
Action: Designate a specific waste stream for "Halogenated Organic Solids."
-
Causality: Halogenated waste must be incinerated at specific high temperatures to ensure complete destruction and prevent the formation of toxic byproducts.[10] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire stream. Never mix incompatible chemicals.[12]
Step 3: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.[13][14]
-
Action: Place the solid waste into a clearly marked, chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.
-
Causality: The container must not react with or be degraded by the chemical waste.[13] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to comply with regulations.[14][15] Fill containers to no more than 90% capacity to prevent spills.[13]
Step 4: Labeling
Proper labeling is a regulatory requirement and essential for communicating hazards.[11][12]
-
Action: Affix a completed hazardous waste tag or label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate."
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Causality: Accurate labeling ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated risks, ensuring its proper final treatment.
Step 5: On-Site Storage
Waste must be stored safely in a designated area prior to pickup.
-
Action: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[14]
-
Causality: The SAA is a designated location at or near the point of generation that is under the control of the laboratory personnel. This ensures the waste is managed safely and prevents it from being misplaced or improperly handled.
Step 6: Final Disposal
The final step is the transfer of custody to trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS or OCRS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14][15]
-
Causality: Final disposal of hazardous chemical waste is a highly regulated process that can only be performed by trained and certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste trash. [10][15]
Decontamination and Spill Management
Decontamination: For glassware and equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as halogenated organic liquid waste . Follow this with a standard wash using soap and water.
Spill Response:
-
Ensure the area is well-ventilated. Avoid breathing any dust.[6]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated waste container.
-
Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material.
-
Arrange for disposal through your EHS office.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of your laboratory personnel, protect the environment, and maintain the highest standards of professional and regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
